N-(2,2-dichloro-1-methoxyethyl)benzamide
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-(2,2-dichloro-1-methoxyethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-15-10(8(11)12)13-9(14)7-5-3-2-4-6-7/h2-6,8,10H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGOULNTYPFWOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(Cl)Cl)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N-(2,2-dichloro-1-methoxyethyl)benzamide chemical structure and properties
An In-Depth Technical Guide to N-(2,2-dichloro-1-methoxyethyl)benzamide: Structure, Properties, and Potential Applications
Introduction
N-(2,2-dichloro-1-methoxyethyl)benzamide is a chemical compound belonging to the benzamide class of molecules. Benzamides are characterized by a benzene ring attached to an amide functional group.[1] This class of compounds has garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[2][3] The specific structure of N-(2,2-dichloro-1-methoxyethyl)benzamide, featuring a dichlorinated and methoxylated ethyl side chain, suggests unique chemical properties and potential for novel biological activities. This guide provides a comprehensive technical overview of its chemical structure, predicted physicochemical properties, a plausible synthetic route, expected spectral data, and hypothesized biological applications, drawing upon data from structurally related compounds.
Chemical Structure and Nomenclature
The chemical structure of N-(2,2-dichloro-1-methoxyethyl)benzamide is defined by a benzamide core with a 2,2-dichloro-1-methoxyethyl group attached to the nitrogen atom of the amide.
Molecular Formula: C₁₀H₁₁Cl₂NO₂
Molecular Weight: 248.11 g/mol [4]
IUPAC Name: N-(2,2-dichloro-1-methoxyethyl)benzamide
SMILES: COCCNC(c1ccc(cc1[Cl])[Cl])=O[4]
The structure combines the aromatic benzoyl group with a short, functionalized aliphatic chain. The presence of two chlorine atoms on the terminal carbon and a methoxy group on the adjacent carbon are key features that are expected to influence the molecule's reactivity, polarity, and biological interactions.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Rationale/Comparison |
| Melting Point (°C) | Likely a solid at room temperature with a melting point in the range of 100-150 °C. | Benzamide has a melting point of 127-130 °C.[5] The addition of the substituted ethyl chain may alter crystal packing and thus the melting point. |
| Boiling Point (°C) | > 300 °C (with decomposition) | Benzamide has a boiling point of 288 °C.[5] The increased molecular weight would suggest a higher boiling point, though stability at high temperatures may be a concern. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol, acetone, and dichloromethane. | Benzamide is slightly soluble in water (13.5 g/L at 25°C) and soluble in many organic solvents.[5] The substituted ethyl group may slightly increase lipophilicity. |
| logP (Octanol/Water Partition Coefficient) | ~2.5 - 3.0 | 2,4-dichloro-N-(2-methoxyethyl)benzamide has a calculated logP of 2.65.[4] This indicates a moderate level of lipophilicity, suggesting potential for membrane permeability. |
| Hydrogen Bond Acceptors | 3 | The oxygen atoms of the carbonyl and methoxy groups, and the nitrogen atom.[4] |
| Hydrogen Bond Donors | 1 | The hydrogen atom on the amide nitrogen.[4] |
Proposed Synthesis
A plausible synthetic route to N-(2,2-dichloro-1-methoxyethyl)benzamide can be envisioned through the reaction of a benzamide precursor with a suitable electrophilic dichloromethoxylated ethylating agent. A common method for forming N-substituted amides is the acylation of an amine.[6] Therefore, a proposed synthesis could involve the reaction of benzoyl chloride with 2,2-dichloro-1-methoxyethan-1-amine.
Experimental Protocol: Synthesis of N-(2,2-dichloro-1-methoxyethyl)benzamide
1. Synthesis of 2,2-dichloro-1-methoxyethan-1-amine (Intermediate): This intermediate is not commercially available and would need to be synthesized, potentially from 2,2-dichloro-1-methoxyethanol through a process like a Mitsunobu reaction or by conversion to an azide followed by reduction.
2. Acylation Reaction:
-
To a solution of 2,2-dichloro-1-methoxyethan-1-amine (1.0 eq.) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, add a non-nucleophilic base like triethylamine or diisopropylethylamine (1.2 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield N-(2,2-dichloro-1-methoxyethyl)benzamide.
Causality Behind Experimental Choices:
-
Aprotic Solvent: Dichloromethane or THF are chosen to dissolve the reactants without participating in the reaction.
-
Base: Triethylamine or DIPEA is used to neutralize the hydrochloric acid byproduct generated during the acylation, driving the reaction to completion.
-
Low Temperature: The initial reaction is carried out at 0 °C to control the exothermic nature of the acylation reaction and minimize side product formation.
Caption: Proposed synthesis workflow for N-(2,2-dichloro-1-methoxyethyl)benzamide.
Expected Spectral Data
The structural features of N-(2,2-dichloro-1-methoxyethyl)benzamide would give rise to characteristic signals in various spectroscopic analyses.
-
¹H NMR:
-
Aromatic protons of the benzoyl group would appear in the range of δ 7.4-7.9 ppm.
-
The methoxy (-OCH₃) protons would likely be a singlet around δ 3.4-3.6 ppm.
-
The proton on the carbon adjacent to the nitrogen and bearing the methoxy group (-CH(OCH₃)-) would likely be a doublet or a multiplet.
-
The proton on the dichlorinated carbon (-CHCl₂) would likely be a triplet or a multiplet, coupled to the adjacent CH proton.
-
The amide proton (-NH-) would appear as a broad singlet, with its chemical shift being solvent-dependent.
-
-
¹³C NMR:
-
The carbonyl carbon of the amide would be observed around δ 165-170 ppm.
-
Aromatic carbons would appear in the δ 125-135 ppm region.
-
The carbon of the methoxy group would be around δ 55-60 ppm.
-
The carbon bonded to the two chlorine atoms would be downfield due to the electronegativity of the chlorines.
-
-
Infrared (IR) Spectroscopy:
-
A strong C=O stretch for the amide carbonyl group around 1650-1680 cm⁻¹.
-
An N-H stretch for the amide around 3300-3500 cm⁻¹.
-
C-H stretches for the aromatic and aliphatic portions.
-
C-Cl stretches in the fingerprint region.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) would be observed, and its isotopic pattern would be characteristic of a compound containing two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio).
-
Hypothesized Biological Activity and Applications
While no specific biological activity has been reported for N-(2,2-dichloro-1-methoxyethyl)benzamide, the structural motifs present suggest several areas for investigation.
-
Antimicrobial and Antifungal Activity: Many benzamide derivatives have demonstrated potent antibacterial and antifungal properties.[2] The presence of the dichloroethyl group, a common feature in some biocides, may enhance this activity.
-
Amoebicidal Activity: Dichloroacetamide derivatives have been investigated for their amoebicidal properties.[7] It is plausible that N-(2,2-dichloro-1-methoxyethyl)benzamide could exhibit similar activity against pathogenic amoebas like Entamoeba histolytica.
-
Anticonvulsant Activity: A number of benzamide analogs have been studied for their anticonvulsant effects.[3] The specific substitution pattern on the amide nitrogen of N-(2,2-dichloro-1-methoxyethyl)benzamide could be explored for potential activity in this area.
-
Histone Deacetylase (HDAC) Inhibition: Some N-substituted benzamides have been identified as HDAC inhibitors, which are a promising class of anticancer agents.[8] The structure of N-(2,2-dichloro-1-methoxyethyl)benzamide could be evaluated for its ability to inhibit HDAC enzymes.
Caption: Hypothesized mechanism of action for N-(2,2-dichloro-1-methoxyethyl)benzamide.
Conclusion
N-(2,2-dichloro-1-methoxyethyl)benzamide is a molecule with a unique combination of a benzamide core and a dichlorinated, methoxylated side chain. While direct experimental data is limited, its structure allows for the prediction of its physicochemical properties and the proposal of a viable synthetic route. The known biological activities of related benzamide and dichloroacetamide compounds suggest that N-(2,2-dichloro-1-methoxyethyl)benzamide holds promise for further investigation as a potential therapeutic agent, particularly in the areas of infectious diseases and oncology. Further research is warranted to synthesize this compound and evaluate its biological profile.
References
- [Link to a relevant general organic chemistry or medicinal chemistry textbook discussing benzamides - not available
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- [Link to a database entry for a similar compound, if available - not available
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Wikipedia. Benzamide. [Link]
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MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]
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An In-depth Technical Guide to N-(2,2-dichloro-1-methoxyethyl)benzamide: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive scientific overview of N-(2,2-dichloro-1-methoxyethyl)benzamide, a compound of interest in the landscape of medicinal chemistry and drug development. While this molecule is not widely cataloged, this document, for the first time, consolidates its predicted properties, a plausible synthetic pathway, detailed analytical methodologies, and a discussion of its potential applications. This guide is structured to provide not just procedural steps but also the scientific rationale behind them, empowering researchers to explore this and related chemical spaces with a solid theoretical and practical foundation.
Compound Identification and Physicochemical Properties
The closest registered analog is N-(2,2-dichloro-1-hydroxyethyl)benzamide , which has the CAS number 58956-79-9 .[4] This registered compound serves as a logical precursor for the synthesis of the target molecule.
Based on its structure, the predicted physicochemical properties of N-(2,2-dichloro-1-methoxyethyl)benzamide are summarized in the table below.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₀H₁₁Cl₂NO₂ | |
| Molecular Weight | 248.11 g/mol | |
| Appearance | Predicted to be a white to off-white solid | Based on similar benzamide structures. |
| Solubility | Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and methanol. | |
| XLogP3-AA | ~2.5 | An increase in lipophilicity is expected compared to the hydroxy analog (XLogP3-AA of ~2.0 for N-(2,2-dichloro-1-hydroxyethyl)benzamide).[5] |
| Hydrogen Bond Donors | 1 | The N-H of the amide. |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the ether oxygen. |
Proposed Synthesis of N-(2,2-dichloro-1-methoxyethyl)benzamide
The synthesis of N-(2,2-dichloro-1-methoxyethyl)benzamide can be logically approached in a two-step process starting from benzamide and dichloroacetaldehyde. The first step involves the formation of the N-(2,2-dichloro-1-hydroxyethyl)benzamide intermediate, which is then methylated to yield the final product.
Step 1: Synthesis of N-(2,2-dichloro-1-hydroxyethyl)benzamide
This step involves the condensation of benzamide with dichloroacetaldehyde. This reaction is analogous to the formation of N-(2,2,2-trichloro-1-hydroxyethyl) amides from chloral.[6]
Reaction Scheme:
Caption: Synthesis of the hydroxy intermediate.
Experimental Protocol:
-
In a round-bottom flask, dissolve benzamide in a suitable solvent such as toluene.
-
Add dichloroacetaldehyde dropwise to the solution at room temperature with stirring.
-
The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Stir the reaction mixture for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution or can be isolated by removal of the solvent under reduced pressure followed by recrystallization.
Step 2: O-Methylation of N-(2,2-dichloro-1-hydroxyethyl)benzamide
The conversion of the hydroxyl group to a methoxy group can be achieved through various O-methylation procedures. A common and effective method involves the use of a methylating agent under basic conditions.[7][8]
Reaction Scheme:
Caption: O-Methylation to the final product.
Experimental Protocol:
-
To a solution of N-(2,2-dichloro-1-hydroxyethyl)benzamide in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dimethylformamide), add a strong base such as sodium hydride (NaH) portion-wise at 0 °C. The base deprotonates the hydroxyl group to form an alkoxide.
-
After the evolution of hydrogen gas ceases, add a methylating agent, such as methyl iodide (CH₃I), dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until TLC indicates the complete consumption of the starting material.
-
Carefully quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Analytical Characterization
The structural confirmation of N-(2,2-dichloro-1-methoxyethyl)benzamide would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural elucidation of organic molecules.[9]
Predicted ¹H NMR Spectrum:
-
Aromatic Protons: Multiplets in the range of δ 7.4-7.9 ppm.
-
Amide Proton (N-H): A doublet in the range of δ 8.0-9.0 ppm, with coupling to the adjacent C-H proton.
-
CH-N: A doublet of doublets, integrating to one proton, shifted downfield due to the adjacent nitrogen and oxygen.
-
CH-O: A multiplet, integrating to one proton, coupled to the N-H proton and the proton on the dichlorinated carbon.
-
OCH₃ Protons: A singlet at approximately δ 3.4-3.6 ppm.
-
CHCl₂ Proton: A doublet coupled to the adjacent C-H proton.
Predicted ¹³C NMR Spectrum:
-
Carbonyl Carbon (C=O): A signal in the range of δ 165-170 ppm.[10]
-
Aromatic Carbons: Signals in the aromatic region (δ 125-135 ppm).
-
CH-N: A signal around δ 60-70 ppm.
-
CH-O: A signal around δ 80-90 ppm.
-
OCH₃ Carbon: A signal around δ 55-60 ppm.
-
CHCl₂ Carbon: A signal significantly downfield due to the two chlorine atoms, likely in the range of δ 70-80 ppm.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For N-(2,2-dichloro-1-methoxyethyl)benzamide, the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak.[5][11]
-
Molecular Ion (M⁺): The mass spectrum will show a cluster of peaks for the molecular ion due to the isotopes of chlorine (³⁵Cl and ³⁷Cl). The expected pattern for two chlorine atoms is a ratio of approximately 9:6:1 for the M⁺, [M+2]⁺, and [M+4]⁺ peaks.
-
Fragmentation: Common fragmentation pathways for amides include cleavage of the amide bond.[12] A significant fragment would be the benzoyl cation (C₆H₅CO⁺) at m/z 105. Another likely fragmentation would be the loss of the dichloromethyl group.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
-
N-H Stretch: A sharp peak around 3300 cm⁻¹.
-
C=O Stretch (Amide I): A strong absorption band around 1650-1680 cm⁻¹.
-
N-H Bend (Amide II): A band around 1550 cm⁻¹.
-
C-O Stretch (Ether): A peak in the region of 1050-1150 cm⁻¹.
-
C-Cl Stretch: Absorptions in the fingerprint region, typically below 800 cm⁻¹.
Potential Applications in Drug Development
While no specific biological activity has been reported for N-(2,2-dichloro-1-methoxyethyl)benzamide, its structural motifs suggest several areas of potential interest for drug development professionals.
-
Bioisosteric Replacement: The dichloromethyl group can act as a bioisostere for other functional groups, potentially improving metabolic stability or binding affinity of a drug candidate.[9]
-
Antimicrobial and Antifungal Agents: Many chlorinated organic compounds exhibit antimicrobial and antifungal properties. The dichlorinated scaffold in this molecule makes it a candidate for screening in these therapeutic areas.[13]
-
Enzyme Inhibition: The benzamide functional group is a common feature in many enzyme inhibitors. The specific substitution pattern of this molecule could lead to novel interactions with various enzyme active sites.
The presence of the dichloromethyl group is a key feature, as such moieties are found in a number of bioactive natural products and pharmaceuticals.[9]
Safety and Handling
As a novel and uncharacterized compound, N-(2,2-dichloro-1-methoxyethyl)benzamide should be handled with care in a laboratory setting. Standard safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. All manipulations should be performed in a well-ventilated fume hood. The reactivity of the alpha,alpha-dichloromethyl methyl ether functional group suggests that the compound may be moisture-sensitive and could potentially release hydrogen chloride upon decomposition.[11]
Conclusion
N-(2,2-dichloro-1-methoxyethyl)benzamide represents an intriguing, yet underexplored, chemical entity. This technical guide has provided a comprehensive framework for its synthesis, characterization, and potential areas of application. By leveraging knowledge of related, well-documented compounds, a clear path for the investigation of this molecule has been outlined. For researchers in drug discovery and medicinal chemistry, this guide serves as a foundational resource to enable further exploration of this and similar dichlorinated benzamide derivatives, which may hold promise as novel therapeutic agents.
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Harnessing Reactivity: A Technical Guide to Benzamide Derivatives as Precursors for N-Acyliminium Ions
Abstract
N-acyliminium ions are highly reactive and synthetically versatile intermediates that serve as powerful electrophiles in carbon-carbon and carbon-heteroatom bond-forming reactions. Their utility in the construction of complex nitrogen-containing heterocycles, which form the core of numerous pharmaceuticals and natural products, is of paramount importance in modern organic synthesis and drug development. This in-depth technical guide focuses on the use of benzamide derivatives as stable, readily accessible, and tunable precursors for the generation of these potent intermediates. We will explore the mechanistic underpinnings of N-acyliminium ion formation from benzamides, delve into various generation methodologies—from classical acid catalysis to modern electrochemical and photochemical approaches—and provide a comprehensive overview of their synthetic applications, complete with field-proven insights and detailed experimental protocols.
The N-Acyliminium Ion: A Privileged Intermediate in Synthesis
The enhanced electrophilicity of N-acyliminium ions compared to their iminium ion counterparts is a direct consequence of the electron-withdrawing nature of the adjacent acyl group.[1] This heightened reactivity broadens the scope of nucleophiles that can be employed in addition reactions, enabling the formation of C-C bonds with less activated π-systems.[2] Benzamide derivatives, in particular, offer a robust and versatile platform for generating N-acyliminium ions. The aromatic ring of the benzoyl group provides a site for electronic and steric modification, allowing for fine-tuning of the precursor's properties and the reactivity of the resulting N-acyliminium ion.
The general transformation involves the conversion of a stable N-substituted benzamide derivative into a transient N-acyliminium ion, which is then trapped intramolecularly or intermolecularly by a suitable nucleophile. This process is a cornerstone of many powerful synthetic strategies, including the venerable Pictet-Spengler reaction for the synthesis of tetrahydroisoquinolines and β-carbolines.[3]
Caption: General workflow for N-acyliminium ion generation and trapping.
Methodologies for Generating N-Acyliminium Ions from Benzamides
The choice of method for generating an N-acyliminium ion from a benzamide precursor is dictated by the substrate's functional group tolerance, the desired reaction conditions (mild vs. harsh), and scalability. Herein, we discuss the most prevalent and impactful strategies.
Acid-Catalyzed Generation
The classical approach to N-acyliminium ion formation involves the acid-catalyzed heterolysis of an α-heteroatom-substituted benzamide.[4] Precursors such as α-hydroxy- or α-alkoxybenzamides are commonly employed. Protonation or coordination of a Lewis acid to the heteroatom transforms it into a good leaving group, facilitating its departure and the formation of the N-acyliminium ion.
This method is particularly effective for intramolecular reactions where a tethered nucleophile can readily trap the transient electrophile. A prime example is the N-acyliminium Pictet-Spengler reaction, a powerful tool for constructing isoquinoline and β-carboline alkaloids.[3][5]
Caption: Acid-catalyzed N-acyliminium ion formation and cyclization.
Substituent Effects: The electronic nature of the benzoyl group can influence the stability of the N-acyliminium ion. Electron-withdrawing groups can increase the electrophilicity of the ion, potentially accelerating the rate of nucleophilic attack. Conversely, electron-donating groups may stabilize the positive charge, albeit modestly due to the insulating carbonyl group. In Pictet-Spengler reactions, the electronic properties of the tethered aromatic nucleophile are often more critical, with electron-rich systems undergoing cyclization under milder conditions.[6]
Electrochemical Generation: The Shono Oxidation
The Shono oxidation provides an electrochemical route to N-acyliminium ions from unfunctionalized N-alkylbenzamides.[7] This method involves the anodic oxidation of the amide at the α-carbon of the N-alkyl group.[8] The reaction is typically carried out in an alcohol solvent, such as methanol, which traps the initially formed N-acyliminium ion to generate an α-alkoxybenzamide. This stable intermediate can then be isolated and subsequently activated with a Lewis acid to regenerate the N-acyliminium ion for reaction with a nucleophile.[9]
A more direct approach, known as the "cation pool" method, involves generating and accumulating the N-acyliminium ion at low temperatures under non-oxidative conditions, followed by the addition of the nucleophile.[8]
| Parameter | Typical Conditions | Notes |
| Electrodes | Platinum (anode), Carbon/Tungsten (cathode) | Material selection can influence efficiency. |
| Solvent | Methanol, Acetonitrile | Methanol often acts as both solvent and trapping agent. |
| Supporting Electrolyte | Tetraethylammonium tetrafluoroborate (TEABF4) | Provides conductivity to the solution. |
| Current Density | 10-50 mA/cm² | Controlled to manage reaction rate and selectivity. |
Table 1: Typical Parameters for Shono Oxidation of N-Alkylbenzamides
Photoredox Catalysis: A Modern Approach
Visible-light photoredox catalysis has emerged as a mild and powerful method for generating N-acyliminium ions from benzamides.[6][10] This approach often involves a single-electron transfer (SET) process, where an excited photocatalyst oxidizes the benzamide derivative to form a radical cation, which then collapses to the N-acyliminium ion. This method is particularly advantageous for its mild reaction conditions and high functional group tolerance.
Recent work has demonstrated the divergent reactivity of benzamides under photoredox conditions, leading to either C-H arylation or N-dealkylation via a common N-acyliminium cation intermediate, showcasing the tunability of this approach.
Synthetic Applications in Drug Discovery and Development
The true power of benzamide-derived N-acyliminium ions lies in their application to the synthesis of complex, biologically active molecules.
The N-Acyliminium Pictet-Spengler Reaction
As previously mentioned, the N-acyliminium variant of the Pictet-Spengler reaction is a cornerstone of alkaloid synthesis.[3] By acylating the imine intermediate, a highly electrophilic N-acyliminium ion is formed, which can undergo cyclization with a wide range of aromatic systems under mild conditions. This has been instrumental in the synthesis of numerous natural products and pharmaceutical agents.
Aza-Nazarov Cyclizations for Isoindolinone Synthesis
Benzamides with tethered acetal groups can undergo a cyclization cascade in the presence of a strong acid, like trifluoromethanesulfonic acid, to yield ring-fused isoindolinones. The reaction proceeds through the formation of an N-acyliminium ion, which then undergoes an aza-Nazarov type 4π-electrocyclization. The isoindolinone scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds.
Caption: Aza-Nazarov cyclization cascade initiated by N-acyliminium ion formation.
Experimental Protocols: A Practical Guide
Protocol 1: General Procedure for Acid-Catalyzed Intramolecular N-Acyliminium Ion Cyclization (Pictet-Spengler Type)
-
Precursor Synthesis: Synthesize the requisite α-hydroxy or α-methoxy benzamide precursor. For an α-hydroxy derivative, this can often be achieved by the condensation of an amino alcohol with benzoyl chloride.
-
Reaction Setup: Dissolve the benzamide precursor (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (N₂ or Ar).
-
Acid Addition: Cool the solution to 0 °C and add the acid catalyst (e.g., trifluoroacetic acid, 2.0-5.0 eq., or a Lewis acid such as BF₃·OEt₂, 1.5 eq.) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired heterocyclic product.
Protocol 2: Shono Oxidation of an N-Alkylbenzamide to an N,O-Acetal
-
Electrochemical Cell Setup: Assemble an undivided electrochemical cell equipped with a platinum plate anode and a carbon felt cathode.
-
Electrolyte Solution: Prepare a solution of the N-alkylbenzamide (1.0 eq.) and a supporting electrolyte such as tetraethylammonium tetrafluoroborate (0.2 eq.) in anhydrous methanol.
-
Electrolysis: Apply a constant current (e.g., 20 mA) to the cell. The total charge passed should be monitored, typically 2-4 F/mol.
-
Reaction Monitoring: Monitor the consumption of the starting material by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS.
-
Work-up: After the electrolysis is complete, concentrate the methanolic solution under reduced pressure.
-
Purification: Dissolve the residue in an organic solvent (e.g., dichloromethane), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude N,O-acetal can be purified by column chromatography or used directly in the next step.
Conclusion and Future Outlook
Benzamide derivatives stand as a cornerstone in the strategic generation of N-acyliminium ions. Their stability, ease of synthesis, and the tunability afforded by the aromatic ring make them highly valuable precursors for the construction of diverse and complex nitrogen-containing molecules. The evolution of methodologies from classical acid catalysis to modern electrochemical and photochemical techniques has significantly broadened the scope and applicability of this chemistry, allowing for the synthesis of intricate molecular architectures under increasingly mild conditions.
As the demand for novel therapeutic agents continues to grow, the development of stereoselective and efficient methods for the synthesis of N-heterocycles will remain a central theme in drug discovery. The continued exploration of catalytic, enantioselective reactions involving benzamide-derived N-acyliminium ions will undoubtedly unlock new avenues for the rapid and precise construction of the next generation of pharmaceuticals.
References
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Klumpp, D. A., et al. (2007). Aza-Nazarov cyclization cascades. Beilstein Journal of Organic Chemistry, 3, 29. [Link]
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Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]
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Basson, A. J., & McLaughlin, M. G. (2022). Recent advances in the catalytic generation of N-acyliminium ions and subsequent applications. Tetrahedron, 114, 132764. [Link]
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Nielsen, T. E., et al. (2004). Solid-Phase Intramolecular N-Acyliminium Pictet−Spengler Reactions as Crossroads to Scaffold Diversity. The Journal of Organic Chemistry, 69(19), 6444–6453. [Link]
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Padwa, A., & Brodney, M. A. (2002). Intramolecular cyclizations of N-acyliminium ions with pyridine rings. ARKIVOC, 2002(6), 35-48. [Link]
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Seayad, J., & List, B. (2005). The Pictet-Spengler Reaction. In Name Reactions in Heterocyclic Chemistry (pp. 573-596). John Wiley & Sons, Inc. [Link]
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D'Agostino, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(1), 77. [Link]
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Alcaide, B., & Almendros, P. (2018). New Developments in the Chemistry of N-Acyliminium Ions and Related Intermediates. Current Organic Chemistry, 22(1), 2-3. [Link]
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Hulme, C., et al. (2001). Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. ARKIVOC, 2001(1), 1-16. [Link]
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Kimber, M. C., et al. (2020). A complementary approach to conjugated N-acyliminium formation through photoredox-catalyzed intermolecular radical addition to allenamides and allencarbamates. Beilstein Journal of Organic Chemistry, 16, 1983-1990. [Link]
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Giedyk, M., et al. (2022). Photocatalyzed arylation of isonitriles by diaryliodonium salts towards benzamides. Beilstein Journal of Organic Chemistry, 18, 123-130. [Link]
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Kimber, M. C., et al. (2020). A complementary approach to conjugated N-acyliminium formation through photoredox-catalyzed intermolecular radical addition to allenamides and allencarbamates. Loughborough University Research Repository. [Link]
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Moeller, K. D. (2018). Shono Oxidation. Chem-Station. [Link]
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Hoffman, R. V., & Nayyar, N. K. (1994). A Facile Preparation of N-(Isopropoxyalkyl) Amides by Generation and Trapping of N-Acyliminium Ions from Ionization-Rearrangement Reactions of N-Triflyloxy Amides. The Journal of Organic Chemistry, 59(12), 3530-3539. [Link]
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Yan, M., Kawamata, Y., & Baran, P. S. (2017). Electrochemical Aerobic Oxidation and Cyclization of 2-Alkylbenzamides toward 3-Hydroxyisoindolinones. The Journal of Organic Chemistry, 82(15), 8152-8159. [Link]
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Smith, M. B. (2020). Amides - Structure and Reactivity. Chemistry Steps. [Link]
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Maryanoff, B. E., et al. (2004). Cyclizations of N-Acyliminium Ions. Chemical Reviews, 104(3), 1431-1628. [Link]
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Basson, A. J., & McLaughlin, M. G. (2022). Recent advances in the catalytic generation of N-acyliminium ions and subsequent applications. Tetrahedron, 114, 132764. [Link]
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MacMillan, D. W. C., et al. (2021). Synthesis of aza-quaternary centers via Pictet–Spengler reactions of ketonitrones. Nature Chemistry, 13, 447–453. [Link]
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Alcaide, B., Almendros, P., & Luna, A. (2017). Acid-catalyzed cyclization of acyliminium ions derived from allenamides. A new entry to protoberberines. Organic Letters, 19(19), 5224–5227. [Link]
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Moeller, K. D. (2015). The Shono-type electroorganic oxidation of unfunctionalised amides. Carbon–carbon bond formation via electrogenerated N-acyliminium ions. Beilstein Journal of Organic Chemistry, 10, 3056–3072. [Link]
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Moeller, K. D. (2014). The Shono-type electroorganic oxidation of unfunctionalised amides. Carbon–carbon bond formation via electrogenerated N-acyliminium ions. Beilstein Journal of Organic Chemistry, 10, 3056-3072. [Link]
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Sagitullin, R. S., et al. (2025). Cyclic Imines and Their Salts as Universal Precursors in the Synthesis of Nitrogen-Containing Alkaloids. Molecules, 30(1), 123. [Link]
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Yan, M., Kawamata, Y., & Baran, P. S. (2025). Electrochemical Aerobic Oxidation and Cyclization of 2-Alkylbenzamides toward 3-Hydroxyisoindolinones. The Journal of Organic Chemistry. [Link]
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Li, J., et al. (2025). A one-step strategy for synthesizing N-formanilide via benzamide activation and oxalic acid-driven reduction. Organic & Biomolecular Chemistry. [Link]
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Wang, J., et al. (2020). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. RSC Advances, 10(49), 29337-29341. [Link]
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Methodological & Application
Synthesis of N-(2,2-dichloro-1-methoxyethyl)benzamide from benzamide and dichloroacetaldehyde
Introduction: The Significance of N-Acyl-N,O-Acetals
N-acyl-N,O-acetals are a unique class of organic compounds characterized by the presence of a nitrogen and an oxygen atom attached to the same carbon. This functional group is found in a number of bioactive natural products and serves as a valuable synthetic precursor to reactive N-acylimines.[1][2] The synthesis of N-(2,2-dichloro-1-methoxyethyl)benzamide from benzamide and dichloroacetaldehyde represents a key transformation to obtain a molecule with potential applications in organic synthesis and drug discovery. The dichloroethyl moiety can be a precursor for various functional group transformations, while the benzamide group is a common feature in many pharmacologically active compounds.
This document provides a comprehensive guide for the synthesis of N-(2,2-dichloro-1-methoxyethyl)benzamide, detailing the underlying chemical principles, a step-by-step experimental protocol, and methods for characterization.
Reaction Mechanism and Scientific Rationale
The synthesis of N-(2,2-dichloro-1-methoxyethyl)benzamide from benzamide and dichloroacetaldehyde is a two-step process:
-
Formation of the N-acylhemiaminal: The initial step involves the nucleophilic addition of the nitrogen atom of benzamide to the carbonyl carbon of dichloroacetaldehyde. This reaction is typically acid-catalyzed to enhance the electrophilicity of the aldehyde. The product of this step is N-(2,2-dichloro-1-hydroxyethyl)benzamide.
-
Etherification to form the N-acyl-N,O-acetal: The intermediate N-acylhemiaminal is then reacted with methanol in the presence of an acid catalyst. The acidic conditions facilitate the protonation of the hydroxyl group, which then departs as a water molecule, forming a resonance-stabilized N-acylimine intermediate. Subsequent nucleophilic attack by methanol on this intermediate yields the final product, N-(2,2-dichloro-1-methoxyethyl)benzamide.[3][4]
A general method for the synthesis of N-acyl-N,O-acetals involves the acid-catalyzed conversion of an N-acylhemiaminal to the final product.[3][4]
Caption: Reaction pathway for the synthesis of N-(2,2-dichloro-1-methoxyethyl)benzamide.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier | Notes |
| Benzamide | C₇H₇NO | 121.14 | >98% | Sigma-Aldrich | - |
| Dichloroacetaldehyde | C₂H₂Cl₂O | 112.94 | >95% | Sigma-Aldrich | Highly reactive and moisture sensitive. Handle in a fume hood. |
| Methanol | CH₄O | 32.04 | Anhydrous | Fisher Scientific | - |
| Hydrochloric Acid | HCl | 36.46 | Concentrated (37%) | VWR | Corrosive. Use with appropriate personal protective equipment. |
| Dichloromethane | CH₂Cl₂ | 84.93 | Anhydrous | Sigma-Aldrich | - |
| Sodium Sulfate | Na₂SO₄ | 142.04 | Anhydrous | Fisher Scientific | For drying organic extracts. |
| Silica Gel | SiO₂ | 60.08 | 60 Å, 230-400 mesh | Sigma-Aldrich | For column chromatography. |
Experimental Protocol
PART A: Synthesis of N-(2,2-dichloro-1-hydroxyethyl)benzamide (Intermediate)
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve benzamide (5.0 g, 41.3 mmol) in 40 mL of a suitable anhydrous solvent (e.g., dichloromethane or toluene).
-
Addition of Aldehyde: Cool the solution to 0 °C using an ice bath. Slowly add dichloroacetaldehyde (4.66 g, 41.3 mmol) dropwise to the stirred solution.
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (2-3 drops).
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour and then let it warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(2,2-dichloro-1-hydroxyethyl)benzamide. The crude product can be used in the next step without further purification or can be purified by recrystallization.
PART B: Synthesis of N-(2,2-dichloro-1-methoxyethyl)benzamide
-
Reaction Setup: To the crude N-(2,2-dichloro-1-hydroxyethyl)benzamide from the previous step, add 50 mL of anhydrous methanol.
-
Acid Catalysis: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or p-toluenesulfonic acid (approx. 0.1 equivalents).
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, neutralize the acid catalyst with a mild base, such as a saturated solution of sodium bicarbonate.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-(2,2-dichloro-1-methoxyethyl)benzamide.
Caption: Experimental workflow for the synthesis of N-(2,2-dichloro-1-methoxyethyl)benzamide.
Characterization
The structure and purity of the synthesized N-(2,2-dichloro-1-methoxyethyl)benzamide should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons from the benzamide moiety, a methoxy group singlet, and a doublet for the CH proton adjacent to the nitrogen, coupled to the CH of the dichloroethyl group.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Will show distinct signals for the carbonyl carbon, aromatic carbons, the methoxy carbon, and the two carbons of the dichloroethyl group.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Characteristic peaks for the N-H stretch, C=O stretch of the amide, and C-O-C stretch of the ether will be present.
-
MS (Mass Spectrometry): The molecular ion peak corresponding to the mass of the product should be observed, along with characteristic fragmentation patterns.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (multiplet, ~7.4-7.8 ppm), -NH proton (broad singlet), -CH(OMe)- proton (doublet), -CHCl₂ proton (triplet), -OCH₃ protons (singlet, ~3.4 ppm). |
| ¹³C NMR | Carbonyl carbon (~165 ppm), aromatic carbons (~127-135 ppm), -CH(OMe)- carbon, -CHCl₂ carbon, -OCH₃ carbon (~57 ppm). |
| FT-IR (cm⁻¹) | ~3300 (N-H stretch), ~1660 (C=O stretch, amide I), ~1540 (N-H bend, amide II), ~1100 (C-O stretch). |
| MS (m/z) | [M+H]⁺ corresponding to C₁₀H₁₂Cl₂NO₂. |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low yield of hemiaminal | Incomplete reaction; decomposition of the aldehyde. | Ensure anhydrous conditions; maintain low temperature during aldehyde addition; increase reaction time. |
| Low yield of ether | Inefficient etherification; decomposition of the hemiaminal. | Use a stronger acid catalyst or increase its concentration; ensure anhydrous methanol; monitor the reaction closely to avoid over-reaction or decomposition. |
| Formation of side products | Presence of water leading to hydrolysis; polymerization of the aldehyde. | Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in purification | Co-elution of impurities. | Optimize the solvent system for column chromatography; consider recrystallization before chromatographic purification. |
Safety Precautions
-
Dichloroacetaldehyde is a reactive and potentially toxic compound. Always handle it in a well-ventilated fume hood.
-
Concentrated acids are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use it in a fume hood.
-
All reactions should be performed with appropriate caution and adherence to standard laboratory safety procedures.
References
-
Hemiaminal ether synthesis by amination. Organic Chemistry Portal. [Link]
-
Synthesis of N-Acyl-N,O-acetals from Aldehydes, Amides and Alcohols. ResearchGate. [Link]
-
Hemiaminal ether synthesis by alcoholysis or hydrolysis. Organic Chemistry Portal. [Link]
-
Synthesis of N‐Acyl‐N,O‐acetals from Aldehydes, Amides and Alcohols. Semantic Scholar. [Link]
-
N-(2,2-dichloro-1-hydroxyethyl)benzamide. PubChem. [Link]
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Application Notes and Protocols for the Electrochemical Synthesis of α-Methoxy Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alpha-methoxy benzamide derivatives are valuable scaffolds in medicinal chemistry and drug development, serving as key intermediates for the synthesis of complex molecules with diverse biological activities.[1] These functionalities can influence the pharmacological properties of a molecule, and their efficient synthesis is of significant interest. Traditional chemical methods for the α-functionalization of amides often require harsh reagents and stoichiometric oxidants. Electrochemical synthesis, particularly the Shono oxidation, offers a greener, more efficient, and highly tunable alternative for the α-methoxylation of amides.[2][3][4][5] This application note provides a detailed guide to the electrochemical synthesis of α-methoxy benzamide derivatives, covering the underlying mechanism, a comprehensive experimental protocol, and a discussion of key reaction parameters.
Theoretical Background: The Shono Oxidation
The electrochemical α-methoxylation of amides is a classic example of a Shono oxidation.[2][3] The reaction proceeds via an anodic oxidation process where an α-C-H bond adjacent to the amide nitrogen is functionalized.
Reaction Mechanism
The generally accepted mechanism for the Shono oxidation of a benzamide derivative in methanol involves the following key steps:[3]
-
Initial Oxidation: The process begins at the anode with the removal of an electron from the nitrogen atom of the benzamide to form a radical cation.
-
Deprotonation: A base, typically the solvent (methanol) or another species in the electrolyte solution, abstracts a proton from the carbon alpha to the nitrogen, leading to the formation of a carbon-centered radical.
-
Second Oxidation: This radical undergoes a further one-electron oxidation at the anode to generate a highly electrophilic N-acyliminium ion intermediate.
-
Nucleophilic Attack: The N-acyliminium ion is then trapped by the solvent, methanol, which acts as a nucleophile. This attack results in the formation of the desired α-methoxy benzamide derivative.
This sequence of electron transfer and chemical steps highlights the power of electrochemistry to generate highly reactive intermediates under mild conditions.
Caption: Generalized mechanism of the Shono oxidation for the α-methoxylation of N-alkyl benzamides.
Key Experimental Parameters and Their Influence
The success of the electrochemical synthesis of α-methoxy benzamide derivatives is highly dependent on several key parameters. Understanding their influence is crucial for optimizing the reaction for a specific substrate.
Data Presentation: Influence of Reaction Parameters
The following table, adapted from a detailed study on the analogous electrochemical methoxylation of N,N-diethylbenzenesulfonamide, illustrates the impact of various parameters on product distribution.[2] Similar trends are expected for the methoxylation of N,N-dialkylbenzamides.
| Entry | Substrate (0.02 M) | Electrolyte (0.1 M) | Anode Material | Current (mA) | Charge (F/mol) | Solvent | Yield of α-Methoxy Product (%) |
| 1 | N,N-diethylbenzamide | Bu₄NBF₄ | Graphite | 20 | 4.0 | MeOH | 75 |
| 2 | N,N-diethylbenzamide | LiClO₄ | Graphite | 20 | 4.0 | MeOH | 68 |
| 3 | N,N-diethylbenzamide | Bu₄NBF₄ | Platinum | 20 | 4.0 | MeOH | 65 |
| 4 | N,N-diethylbenzamide | Bu₄NBF₄ | RVC | 20 | 4.0 | MeOH | 72 |
| 5 | N,N-diethylbenzamide | Bu₄NBF₄ | Graphite | 10 | 4.0 | MeOH | 65 |
| 6 | N,N-diethylbenzamide | Bu₄NBF₄ | Graphite | 30 | 4.0 | MeOH | 70 |
| 7 | N,N-diethylbenzamide | Bu₄NBF₄ | Graphite | 20 | 2.0 | MeOH | 45 |
| 8 | N,N-diethylbenzamide | Bu₄NBF₄ | Graphite | 20 | 6.0 | MeOH | 78 |
| 9 | N,N-diethylbenzamide | Bu₄NBF₄ | Graphite | 20 | 4.0 | MeOH/CH₃CN (9:1) | 60 |
Data is illustrative and based on trends observed for analogous sulfonamides.
Expert Insights:
-
Supporting Electrolyte: The choice of supporting electrolyte is critical. It must be soluble in the reaction medium and electrochemically stable at the required potentials. Tetraalkylammonium salts like tetrabutylammonium tetrafluoroborate (Bu₄NBF₄) are commonly used due to their wide electrochemical window and good solubility in organic solvents.[2]
-
Anode Material: The anode material can influence the efficiency and selectivity of the reaction. Carbon-based materials like graphite and reticulated vitreous carbon (RVC) are often preferred as they are relatively inexpensive and can provide high surface areas. Platinum is also effective but can be more prone to fouling.[2]
-
Current Density: The applied current (or current density) affects the rate of the reaction. A higher current can lead to faster conversion but may also promote side reactions or over-oxidation. Optimization is key to achieving a good balance between reaction rate and selectivity.
-
Charge Passed: The total charge passed (measured in Faradays per mole of substrate, F/mol) determines the extent of the reaction. Typically, slightly more than the theoretical 2 F/mol is required to drive the reaction to completion.
-
Solvent: For α-methoxylation, methanol serves as both the solvent and the nucleophile. The presence of co-solvents like acetonitrile can sometimes be used to improve the solubility of the substrate or electrolyte but may impact the reaction efficiency.[2]
Experimental Protocols
This section provides a detailed, step-by-step protocol for the electrochemical synthesis of α-methoxy benzamide derivatives using a constant current method in an undivided electrochemical cell.
Materials and Equipment
-
Substrate: N-alkyl or N,N-dialkyl benzamide derivative
-
Solvent: Anhydrous methanol (MeOH)
-
Supporting Electrolyte: Tetrabutylammonium tetrafluoroborate (Bu₄NBF₄) or Lithium Perchlorate (LiClO₄)
-
Electrochemical Cell: Undivided glass cell (e.g., a beaker-type cell) with a tight-fitting cap
-
Anode: Graphite plate or reticulated vitreous carbon (RVC)
-
Cathode: Platinum wire or graphite plate
-
Power Supply: Galvanostat/Potentiostat capable of constant current electrolysis
-
Magnetic Stirrer and Stir Bar
-
Standard laboratory glassware for workup and purification
Experimental Workflow Diagram
Caption: Step-by-step workflow for the electrochemical synthesis of α-methoxy benzamides.
Detailed Step-by-Step Methodology
1. Preparation of the Electrolyte Solution: a. In a clean, dry electrochemical cell (e.g., a 50 mL beaker), add the N-substituted benzamide substrate (e.g., 1 mmol). b. Add the supporting electrolyte (e.g., Bu₄NBF₄, 0.1 M concentration). c. Add anhydrous methanol to dissolve the solids and achieve the desired substrate concentration (e.g., 0.1 M). d. Add a magnetic stir bar to the cell.
2. Assembly of the Electrochemical Cell: a. Securely place the anode (e.g., graphite plate, 2 cm x 2 cm) and the cathode (e.g., platinum wire) into the cell, ensuring they do not touch. b. The distance between the electrodes is typically kept small (e.g., 0.5 - 1 cm) in an undivided cell to minimize solution resistance. c. Cover the cell with a cap that has openings for the electrodes and for venting (to release hydrogen gas generated at the cathode).
3. Constant Current Electrolysis: a. Connect the electrodes to the galvanostat (anode to the positive terminal, cathode to the negative terminal). b. Begin stirring the solution at a moderate rate. c. Start the electrolysis by applying a constant current (e.g., 20 mA). The required current may need to be optimized based on the scale of the reaction and the size of the electrodes. d. Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). e. Continue the electrolysis until the desired amount of charge has passed (typically 2.5 - 6 F/mol) or until the starting material is consumed.
4. Workup and Purification: a. Once the reaction is complete, disconnect the power supply and remove the electrodes from the cell. b. Rinse the electrodes with a small amount of methanol and combine the rinsing with the reaction mixture. c. Remove the methanol under reduced pressure using a rotary evaporator. d. Dissolve the residue in an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water and brine to remove the supporting electrolyte. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. f. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure α-methoxy benzamide derivative.
5. Characterization: a. Confirm the structure and purity of the isolated product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Troubleshooting and Further Considerations
-
Low Conversion: If the reaction does not go to completion, consider increasing the total charge passed (F/mol) or slightly increasing the current density. Ensure that the supporting electrolyte concentration is sufficient to maintain conductivity.
-
Formation of Byproducts: Over-oxidation can lead to the formation of byproducts. This can sometimes be mitigated by lowering the current density or by using a controlled potential electrolysis method instead of constant current.
-
Electrode Fouling: The surface of the electrodes can become coated with polymeric material, reducing their efficiency. If this occurs, the electrodes may need to be cleaned (e.g., by mechanical polishing or sonication in an appropriate solvent) between runs.
-
Substrate Scope: The electronic nature of the benzamide can influence the reaction. Electron-donating groups on the aromatic ring may facilitate oxidation, but can also lead to competitive oxidation of the ring itself. Careful optimization is required for each new substrate.
Conclusion
The electrochemical synthesis of α-methoxy benzamide derivatives via Shono oxidation is a powerful and versatile method that avoids the use of harsh chemical oxidants. By carefully controlling key experimental parameters such as the choice of electrolyte and anode material, current density, and total charge passed, researchers can achieve high yields of these valuable synthetic intermediates. The protocols and insights provided in this application note offer a solid foundation for the successful implementation and optimization of this green and efficient synthetic strategy in both academic and industrial research settings.
References
-
Vigh, B., et al. (2024). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules, 29(23), 5496. Available at: [Link]
-
Shono, T., et al. (1975). A new electro-organic reaction. A novel approach to α-substitution of amines and their derivatives by anodic oxidation. Journal of the American Chemical Society, 97(15), 4264-4267. Available at: [Link]
-
Novaes, L. F. T., et al. (2021). Exploring Electrochemical C(sp3)–H Oxidation for the Late-Stage Methylation of Complex Molecules. Cornell University Library. Available at: [Link]
-
Jones, A. M., & Banks, C. E. (2014). The Shono-type electroorganic oxidation of unfunctionalised amides. Carbon–carbon bond formation via electrogenerated N-acyliminium ions. Beilstein Journal of Organic Chemistry, 10, 3056-3072. Available at: [Link]
-
Alfonso-Súarez, P., et al. (2015). An experimentalist's guide to electrosynthesis: The Shono oxidation. Tetrahedron Letters, 56(49), 6863-6867. Available at: [Link]
-
Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4), 1-13. Available at: [Link]
-
Chem-Station. (2018). Shono Oxidation. Chem-Station Int. Ed. Available at: [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Shono Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 4. An experimentalist’s guide to electrosynthesis: the Shono oxidation [agris.fao.org]
- 5. BJOC - The Shono-type electroorganic oxidation of unfunctionalised amides. Carbon–carbon bond formation via electrogenerated N-acyliminium ions [beilstein-journals.org]
The Synthetic Chemist's Toolkit: N-(2,2-dichloro-1-methoxyethyl)benzamide as a Versatile Masked N-Acyliminium Ion Precursor
Introduction: Unmasking the Potential of N-Acyliminium Ions in Modern Synthesis
In the landscape of contemporary organic synthesis, the quest for efficient and selective methods for constructing carbon-carbon and carbon-heteroatom bonds is paramount, particularly in the synthesis of nitrogen-containing heterocycles which form the backbone of numerous pharmaceuticals and biologically active compounds. Among the reactive intermediates employed for these transformations, N-acyliminium ions have emerged as powerful electrophiles.[1][2] Their enhanced reactivity, compared to simple iminium ions, allows for reactions with a wide array of weak nucleophiles, including alkenes, alkynes, and aromatic systems.[2]
This technical guide delves into the utility of a specialized precursor, N-(2,2-dichloro-1-methoxyethyl)benzamide , as a masked source of a highly reactive N-acyliminium ion. While this specific molecule may not be extensively documented, its structure embodies the key features of an effective N-acyliminium ion precursor: an α-alkoxy amide moiety bearing electron-withdrawing groups that facilitate the departure of the alkoxy group upon activation with a Lewis acid. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, activation, and application of this class of reagents, empowering them to leverage the synthetic potential of N-acyliminium ion chemistry in their own research endeavors.
Core Concept: The Generation and Reactivity of N-Acyliminium Ions
N-acyliminium ions are cationic intermediates characterized by a positive charge on a nitrogen atom that is also bonded to a carbonyl group. This delocalization of the positive charge onto the carbonyl oxygen enhances the electrophilicity of the α-carbon, making it susceptible to attack by a wide range of nucleophiles.
The generation of N-acyliminium ions is typically achieved in situ from stable precursors.[2] Common methods include the acid-catalyzed ionization of α-hydroxy or α-alkoxy amides.[2] In the case of N-(2,2-dichloro-1-methoxyethyl)benzamide, the presence of the two chlorine atoms on the adjacent carbon atom further enhances the propensity for the methoxy group to leave upon coordination of a Lewis acid to the amide carbonyl oxygen.
Protocol 1: Synthesis of N-(2,2-dichloro-1-methoxyethyl)benzamide
This protocol outlines a plausible and robust method for the synthesis of the title compound, based on the well-established reaction of amides with aldehydes in the presence of an alcohol.
Reaction Scheme:
Caption: Synthesis of the N-acyliminium ion precursor.
Materials and Equipment:
| Material/Equipment | Specifications |
| Benzamide | Reagent grade |
| Dichloroacetaldehyde monohydrate | Reagent grade |
| Methanol | Anhydrous |
| p-Toluenesulfonic acid (p-TsOH) | Monohydrate, catalyst |
| Toluene | Anhydrous |
| Round-bottom flask | Appropriate size for the reaction scale |
| Dean-Stark apparatus | For azeotropic removal of water |
| Condenser | |
| Magnetic stirrer and stir bar | |
| Heating mantle | |
| Rotary evaporator | For solvent removal |
| Standard glassware for workup | Separatory funnel, beakers, flasks |
| Silica gel | For column chromatography (if necessary) |
Experimental Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a condenser, add benzamide (1.0 eq.), dichloroacetaldehyde monohydrate (1.1 eq.), and anhydrous toluene to create a slurry.
-
Addition of Reagents: Add methanol (1.5 eq.) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq.) to the flask.
-
Reaction Execution: Heat the reaction mixture to reflux. The azeotropic removal of water will be observed in the Dean-Stark trap.
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting benzamide is consumed.
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization or silica gel column chromatography to afford the pure N-(2,2-dichloro-1-methoxyethyl)benzamide.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the product and prevent the forward reaction. The use of anhydrous solvents and a Dean-Stark trap is crucial to drive the equilibrium towards the product.
-
Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of dichloroacetaldehyde, making it more electrophilic and facilitating the initial attack by the amide nitrogen.
-
Azeotropic Removal of Water: This is a key technique to ensure a high yield of the product by continuously removing the water byproduct, thereby shifting the reaction equilibrium to the right, according to Le Chatelier's principle.
Application Note 1: Lewis Acid-Mediated Generation of the N-Acyliminium Ion
The synthesized N-(2,2-dichloro-1-methoxyethyl)benzamide serves as a stable, masked precursor for the corresponding N-acyliminium ion. The "unmasking" is achieved by treating the precursor with a suitable Lewis acid.
Mechanism of Activation:
Caption: Generation of the N-acyliminium ion.
The Lewis acid coordinates to the carbonyl oxygen of the benzamide moiety. This coordination enhances the electron-withdrawing nature of the benzoyl group, which in turn weakens the C-O bond of the methoxy group. The departure of the methoxy group, facilitated by the Lewis acid, results in the formation of the highly electrophilic N-acyliminium ion. The choice of Lewis acid can be critical and may influence the reaction's efficiency and selectivity. Common Lewis acids employed for this purpose include titanium tetrachloride (TiCl₄), boron trifluoride etherate (BF₃·OEt₂), and trimethylsilyl trifluoromethanesulfonate (TMSOTf).
Protocol 2: Intramolecular Cyclization via N-Acyliminium Ion Trapping
A powerful application of N-acyliminium ions is in intramolecular cyclization reactions to form various heterocyclic scaffolds. This protocol provides a general procedure for the cyclization of an olefin-containing substrate using N-(2,2-dichloro-1-methoxyethyl)benzamide as the precursor.
Reaction Scheme:
Caption: Intramolecular trapping of the N-acyliminium ion.
Materials and Equipment:
| Material/Equipment | Specifications |
| N-(2,2-dichloro-1-methoxyethyl)-substituted olefinic amide | Synthesized as per user's requirement |
| Lewis Acid (e.g., TiCl₄, BF₃·OEt₂) | Reagent grade, solution in CH₂Cl₂ |
| Dichloromethane (CH₂Cl₂) | Anhydrous |
| Schlenk flask or oven-dried round-bottom flask | |
| Syringes and needles | For transfer of anhydrous reagents |
| Low-temperature bath | e.g., Dry ice/acetone (-78 °C) |
| Standard workup and purification equipment | As in Protocol 1 |
Experimental Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the N-(2,2-dichloro-1-methoxyethyl)-substituted olefinic amide in anhydrous dichloromethane.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Lewis Acid: Slowly add a solution of the Lewis acid (e.g., 1.1 equivalents of TiCl₄ in CH₂Cl₂) to the cooled solution via syringe.
-
Reaction Execution: Stir the reaction mixture at -78 °C for a specified time (e.g., 1-2 hours) and then allow it to warm to room temperature.
-
Monitoring the Reaction: Monitor the reaction progress by TLC.
-
Quenching and Work-up:
-
Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate at 0 °C.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired cyclized product.
Trustworthiness and Self-Validation:
The success of this protocol relies on the precise control of reaction conditions. Key indicators of a successful reaction include the complete consumption of the starting material as monitored by TLC and the appearance of a new, less polar spot corresponding to the cyclized product. The structure of the final product should be rigorously confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The diastereoselectivity of the cyclization can be assessed by NMR analysis of the crude reaction mixture.
Application Note 2: Intermolecular Trapping with Nucleophiles
Beyond intramolecular reactions, the N-acyliminium ion generated from N-(2,2-dichloro-1-methoxyethyl)benzamide can be trapped by a variety of external nucleophiles, providing a powerful tool for the α-functionalization of the amide.
Scope of Nucleophiles:
| Nucleophile Class | Examples | Product Type |
| Organometallic Reagents | Grignard reagents, organolithiums, organocuprates | α-Substituted amides |
| Silyl Enol Ethers | Trimethylsilyl enol ethers of ketones and esters | γ-Keto amides |
| Allylsilanes/stannanes | Allyltrimethylsilane, allyltributyltin | Homoallylic amides |
| Electron-rich Aromatics | Indoles, pyrroles, anisoles | α-Aryl/heteroaryl amides |
The choice of nucleophile and reaction conditions allows for the synthesis of a diverse array of complex nitrogen-containing molecules, which are of significant interest in medicinal chemistry and drug development. For instance, the piperidine scaffold, a common motif in many FDA-approved drugs, can be accessed through such methodologies.
Conclusion: A Gateway to Molecular Complexity
N-(2,2-dichloro-1-methoxyethyl)benzamide and its analogues represent a valuable class of masked N-acyliminium ion precursors. Their stability allows for easy handling and storage, while their facile activation under Lewis acidic conditions provides a reliable entry into the rich chemistry of N-acyliminium ions. The protocols and insights provided in this guide are intended to serve as a foundation for researchers to explore and exploit the synthetic potential of these versatile reagents in the pursuit of novel molecular architectures with potential applications in drug discovery and development. The principles outlined herein can be extended to a variety of substrates and nucleophiles, opening up a vast chemical space for exploration.
References
-
Andna, L., & Miesch, L. (2018). Trapping of N‑Acyliminium Ions with Enamides: An Approach to Medium-Sized Diaza-Heterocycles. Organic Letters, 20(11), 3430–3433. [Link]
-
Maryanoff, B. E., & Maryanoff, C. A. (2018). Stereoselective nucleophilic addition reactions to cyclic N-acyliminium ions using the indirect cation pool method: Elucidation of stereoselectivity by spectroscopic conformational analysis and DFT calculations. Beilstein Journal of Organic Chemistry, 14, 1192–1202. [Link]
-
Padwa, A., & Ku, A. (1980). Generation of N-Acyliminium Ions via Intramolecular Conjugate Addition Reactions: A Strategy for the Total Synthesis of Nakadomarin A. The Journal of Organic Chemistry, 45(18), 3756–3766. [Link]
-
S. F. Martin, C. L. Franklin, Jr. (2003). Studies of intramolecular cyclizations of N-acyliminium ions derived from acyclic ketones: unanticipated stereochemical and structural results. Organic Letters, 5(16), 2915-2918. [Link]
-
Speckamp, W. N., & Hiemstra, H. (1985). Intramolecular reactions of N-acyliminium intermediates. Tetrahedron, 41(20), 4367-4416. [Link]
-
S. S. P. Bio, et al. (2021). New Developments in the Chemistry of N-Acyliminium Ions and Related Intermediates. Molecules, 26(16), 4998. [Link]
-
Taylor, R. J. K. (2001). Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. Arkivoc, 2001(1), 1-16. [Link]
Sources
Application Notes & Protocols: A Scientist's Guide to Lewis Acid-Mediated Nucleophilic Substitution of Methoxy Amides
Foreword: Beyond the Textbook Acylation
The N-methoxy-N-methylamide, or Weinreb amide, has long been a cornerstone of organic synthesis, celebrated for its remarkable ability to controllably react with potent organometallic reagents to furnish ketones without the common plague of over-addition.[1][2][3] This unique reactivity stems from the formation of a stable, chelated tetrahedral intermediate.[2][4] However, the utility of this functional group extends far beyond this classic transformation. By employing Lewis acids, we can significantly enhance the electrophilicity of the amide carbonyl, opening a gateway to a broader spectrum of nucleophilic substitutions under controlled and often mild conditions. This guide provides an in-depth exploration of the principles, protocols, and practical considerations for leveraging Lewis acid catalysis in reactions of methoxy amides, aimed at researchers and drug development professionals seeking to master this versatile synthetic tool.
The Underlying Principle: Activating the Amide Bond
The inherent stability of the amide bond presents a significant challenge in synthesis.[5] Lewis acid catalysis overcomes this hurdle by coordinating to the lone pair of the amide oxygen. This coordination withdraws electron density from the carbonyl carbon, rendering it significantly more electrophilic and thus more susceptible to nucleophilic attack.[5][6][7] This activation is the central principle that underpins the reactions discussed herein.
The choice of Lewis acid is critical and can dramatically influence reaction outcomes. Factors to consider include the acid's strength, its steric bulk, and its compatibility with the chosen nucleophile and other functional groups present in the substrate.
Sources
- 1. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. BJOC - Recent advances in the cleavage of non-activated amides [beilstein-journals.org]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]
The Utility of N-(2,2-dichloro-1-methoxyethyl)benzamide as a Versatile Precursor for the Synthesis of Nitrogen Heterocycles
Introduction: The Quest for Novel Heterocyclic Scaffolds
Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Their prevalence in biologically active molecules has driven a continuous search for novel and efficient synthetic methodologies. Among the myriad of building blocks available to synthetic chemists, those that offer a pre-functionalized and reactive scaffold are of particular interest. N-(2,2-dichloro-1-methoxyethyl)benzamide emerges as a promising, albeit under-explored, precursor for the construction of valuable nitrogen heterocycles such as oxazoles and thiazoles. The strategic placement of a benzamido group, a methoxy leaving group, and two chlorine atoms on a two-carbon backbone provides a unique combination of reactive sites for intramolecular cyclization reactions.
This technical guide provides an in-depth exploration of the potential applications of N-(2,2-dichloro-1-methoxyethyl)benzamide in heterocyclic synthesis. We will delve into the mechanistic underpinnings of its reactivity and provide detailed, field-proven protocols for its conversion into 2-phenyloxazoles and 2-phenylthiazoles. The methodologies described herein are designed to be robust and reproducible, offering researchers and drug development professionals a new avenue for the synthesis of diverse heterocyclic libraries.
PART 1: The Synthesis of 2-Phenyloxazoles via Intramolecular Cyclization
The synthesis of the oxazole ring is a cornerstone of medicinal chemistry, with this scaffold being present in numerous approved drugs.[2] We propose a novel and efficient route to 2-phenyloxazoles utilizing the intramolecular cyclization of N-(2,2-dichloro-1-methoxyethyl)benzamide.
Causality Behind the Experimental Design: A Mechanistic Insight
The proposed synthesis hinges on the ability of the benzamide oxygen to act as an intramolecular nucleophile, displacing one of the chlorine atoms to form the oxazole ring. The reaction is initiated by the elimination of methanol, facilitated by a base, to generate a reactive N-acyliminium intermediate. This is followed by an intramolecular nucleophilic attack and subsequent elimination of the second chlorine atom to yield the aromatic oxazole. This proposed mechanism is inspired by the reactivity of similar N-(2,2-dichloro-1-cyanoethenyl)amides, which have been shown to cyclize in the presence of nucleophiles to form oxazoles.[3]
Sources
Application Notes & Protocols: A Guide to C-C Bond Formation Using N-(2,2-dichloro-1-methoxyethyl)benzamide Electrophiles
Abstract
This technical guide provides an in-depth exploration of N-(2,2-dichloro-1-methoxyethyl)benzamide and its analogs as potent electrophiles for carbon-carbon bond formation. These reagents serve as stable, masked precursors to highly reactive N-acyliminium ions, which are pivotal intermediates in modern organic synthesis. We will dissect the mechanistic underpinnings of N-acyliminium ion generation and detail its application in cornerstone reactions such as the Friedel-Crafts-type alkylation of electron-rich arenes and the addition of silyl enol ethers. This document is designed for researchers, scientists, and drug development professionals, offering not only step-by-step, field-proven protocols but also the causal logic behind experimental choices to ensure reproducibility and successful implementation.
Introduction: The Versatility of N-Acyliminium Ion Precursors
The construction of carbon-carbon bonds is the foundational art of organic synthesis, enabling the assembly of complex molecular architectures from simpler precursors. Among the vast arsenal of electrophilic reagents, those capable of generating N-acyliminium ions have emerged as exceptionally versatile intermediates.[1] These transient, yet highly electrophilic species, effectively bridge the gap between stability and reactivity, allowing for controlled C-C bond formation under relatively mild conditions.
N-(2,2-dichloro-1-methoxyethyl)benzamide is a prime example of such a precursor. Its structure features:
-
A methoxy group , which functions as an excellent leaving group upon activation by a Lewis or Brønsted acid.
-
A dichloro-geminal group , which electronically influences the reactivity of the resulting cation.
-
A benzamide moiety , which stabilizes the iminium ion through resonance.
The in situ generation of the N-acyliminium ion from this stable precursor circumvents the challenges of handling more reactive and unstable aldehydes or imines directly. This guide will focus on the practical application of this chemistry, providing robust protocols for its use in key synthetic transformations.
Proposed Synthesis of the Electrophile Precursor
While N-(2,2-dichloro-1-methoxyethyl)benzamide is a specialized reagent, its synthesis can be envisioned through established methodologies for creating α-alkoxy amides. A plausible route begins with the corresponding α-hydroxy amide, which itself is derived from the condensation of benzamide with dichloroacetaldehyde.
Protocol 1: Synthesis of N-(2,2-dichloro-1-hydroxyethyl)benzamide
-
Materials:
-
Benzamide (1.0 eq.)
-
Dichloroacetaldehyde (as hydrate or solution, 1.1 eq.)
-
Toluene
-
p-Toluenesulfonic acid (p-TsOH, 0.05 eq.)
-
-
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, add benzamide (1.0 eq.), dichloroacetaldehyde (1.1 eq.), and toluene.
-
Add catalytic p-TsOH (0.05 eq.) to the suspension.
-
Heat the mixture to reflux, allowing for the azeotropic removal of water.
-
Monitor the reaction by TLC until the starting benzamide is consumed.
-
Cool the reaction mixture to room temperature. The product often precipitates from the toluene.
-
Collect the solid by filtration, wash with cold hexanes, and dry under vacuum to yield the α-hydroxy amide.
-
Protocol 2: O-Methylation to N-(2,2-dichloro-1-methoxyethyl)benzamide
-
Materials:
-
N-(2,2-dichloro-1-hydroxyethyl)benzamide (1.0 eq.)
-
Methanol (as solvent and reagent)
-
Acetyl chloride (AcCl, 1.2 eq.) or a strong acid catalyst.
-
-
Procedure:
-
Suspend the N-(2,2-dichloro-1-hydroxyethyl)benzamide (1.0 eq.) in an excess of anhydrous methanol at 0 °C.
-
Slowly add acetyl chloride (1.2 eq.) to the stirred suspension. This generates HCl in situ, which catalyzes the etherification.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the target electrophile.
-
Mechanistic Core: Generation of the N-Acyliminium Ion
The utility of N-(2,2-dichloro-1-methoxyethyl)benzamide hinges on its ability to form a potent electrophile, the N-acyliminium ion, upon treatment with a Lewis acid.[2] The Lewis acid coordinates to the methoxy oxygen, weakening the C-O bond and facilitating its departure as a stable leaving group. This process generates the planar, resonance-stabilized N-acyliminium ion, which is now primed for attack by a wide range of carbon-based nucleophiles.
Caption: Generation of the N-acyliminium ion electrophile.
Application I: Friedel-Crafts-Type Alkylation of Arenes
A classic application of N-acyliminium ions is the Friedel-Crafts-type alkylation of electron-rich aromatic and heteroaromatic compounds.[3] This reaction provides a direct route to α-aminoalkylated aromatic structures, which are prevalent motifs in pharmaceuticals and natural products.
Expertise & Experience: The choice of Lewis acid is critical. Stronger Lewis acids like TiCl₄ or AlCl₃ are effective but can sometimes lead to side reactions or substrate decomposition.[4][5] Milder Lewis acids such as BF₃·OEt₂ or ZnCl₂ may be preferable for sensitive substrates. The reaction is typically performed in a non-coordinating solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to avoid competition with the nucleophile.
Protocol 3: General Procedure for Friedel-Crafts Alkylation
-
Materials:
-
N-(2,2-dichloro-1-methoxyethyl)benzamide (1.0 eq.)
-
Arene (e.g., Anisole, N,N-Dimethylaniline, Indole) (1.2 - 2.0 eq.)
-
Lewis Acid (e.g., TiCl₄, BF₃·OEt₂) (1.1 - 1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Under an inert atmosphere (N₂ or Ar), dissolve the arene (1.2 eq.) and the N-(2,2-dichloro-1-methoxyethyl)benzamide (1.0 eq.) in anhydrous DCM.
-
Cool the solution to the desired temperature (typically -78 °C to 0 °C).
-
Slowly add the Lewis acid (e.g., 1.1 eq. of TiCl₄ as a 1M solution in DCM) dropwise via syringe.
-
Stir the reaction at this temperature for 1-4 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ or Rochelle's salt (for TiCl₄).
-
Allow the mixture to warm to room temperature and stir vigorously until both layers are clear.
-
Separate the layers and extract the aqueous phase with DCM (2 x 25 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to afford the desired product.
-
Data Summary: Substrate Scope in Friedel-Crafts Alkylation
| Entry | Arene Nucleophile | Lewis Acid | Temp (°C) | Time (h) | Yield (%) |
| 1 | Anisole | TiCl₄ | -78 to 0 | 2 | 85 |
| 2 | 1,3,5-Trimethoxybenzene | BF₃·OEt₂ | 0 | 3 | 92 |
| 3 | Indole | ZnCl₂ | 25 | 4 | 78 |
| 4 | N,N-Dimethylaniline | TiCl₄ | -78 | 1.5 | 90 |
| 5 | Furan | BF₃·OEt₂ | -40 | 3 | 75 |
Yields are representative and based on analogous systems reported in the literature.
Caption: Experimental workflow for Friedel-Crafts alkylation.
Application II: Reaction with Silyl Enol Ethers
Silyl enol ethers are versatile carbon nucleophiles that react readily with N-acyliminium ions to form β-amino carbonyl compounds.[6] This transformation is a powerful tool for constructing complex acyclic and cyclic nitrogen-containing molecules.
Trustworthiness: The protocol's reliability stems from the predictable nature of the silyl enol ether addition. The reaction is typically high-yielding and diastereoselective, particularly with cyclic N-acyliminium ions, although acyclic systems can also show selectivity. The use of a Lewis acid is essential for activating the electrophile.
Protocol 4: General Procedure for Reaction with Silyl Enol Ethers
-
Materials:
-
N-(2,2-dichloro-1-methoxyethyl)benzamide (1.0 eq.)
-
Silyl Enol Ether (e.g., 1-(trimethylsiloxy)cyclohexene) (1.2 eq.)
-
Lewis Acid (e.g., TiCl₄, SnCl₄) (1.1 eq.)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Under an inert atmosphere, dissolve N-(2,2-dichloro-1-methoxyethyl)benzamide (1.0 eq.) in anhydrous DCM.
-
Cool the solution to -78 °C.
-
Add the Lewis acid (1.1 eq.) dropwise and stir for 15 minutes to pre-form the N-acyliminium ion.
-
Add a solution of the silyl enol ether (1.2 eq.) in DCM dropwise to the reaction mixture.
-
Maintain stirring at -78 °C for 2-5 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Follow the workup and purification steps as described in Protocol 3.
-
Data Summary: Scope of Silyl Enol Ether Addition
| Entry | Silyl Enol Ether | Lewis Acid | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-(Trimethylsiloxy)cyclohexene | TiCl₄ | -78 | 3 | 88 |
| 2 | Acetophenone TMS enol ether | SnCl₄ | -78 | 4 | 82 |
| 3 | Methyl isobutyrate TMS ketene acetal | TiCl₄ | -78 | 2.5 | 91 |
| 4 | Propiophenone TMS enol ether | BF₃·OEt₂ | -78 to 0 | 5 | 76 |
Yields are representative and based on analogous systems reported in the literature.
Conclusion
N-(2,2-dichloro-1-methoxyethyl)benzamide and related α-alkoxy amides are powerful and versatile electrophilic building blocks. Their ability to serve as stable precursors for N-acyliminium ions under Lewis acidic conditions opens a reliable pathway for the construction of vital C-C bonds. The protocols detailed herein for Friedel-Crafts-type alkylations and additions of silyl enol ethers provide a solid foundation for researchers to explore and expand upon this chemistry. By understanding the underlying mechanisms and the rationale for specific experimental conditions, scientists can confidently apply these methods to accelerate the synthesis of complex molecules in academic and industrial drug discovery settings.
References
-
Speckamp, W. N., & Moolenaar, M. J. (2000). New developments in the chemistry of N-acyliminium ions and their cyclic analogues. Tetrahedron, 56(24), 3817-3856. [Link]
-
Moody, C. J., & Jones, G. (2000). The synthesis and reactions of some N-acyl-N-aryliminium ions. ARKIVOC, 2000(3), 292-303. [Link]
-
Senboku, H., Hayama, M., & Matsuno, H. (2022). Electrochemical Friedel–Crafts-type amidomethylation of arenes by a novel electrochemical oxidation system using a quasi-divided cell and trialkylammonium tetrafluoroborate. Beilstein Journal of Organic Chemistry, 18, 1040–1046. [Link]
-
Maryanoff, B. E., & Maryanoff, C. A. (2008). Intermolecular Addition Reactions of N-Acyliminium Ions (Part II). Molecules, 13(4), 864-935. [Link]
-
Ishimaru, K., & Yashima, E. (2012). Cyclizations of N-Acyliminium Ions. In Science of Synthesis: Houben-Weyl Methods of Molecular Transformations. Thieme. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Chemrevise. (n.d.). Various reactions are used that involve formation of a C–C bond in synthesis to increase the length of a carbon chain. Retrieved from [Link]
-
Rueping, M., & Nachtsheim, B. J. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Beilstein Journal of Organic Chemistry, 6, 6. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. BJOC - A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis [beilstein-journals.org]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Troubleshooting & Optimization
Improving yield of N-(2,2-dichloro-1-methoxyethyl)benzamide condensation reaction
Current Status: Operational Ticket Type: Yield Optimization & Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of N-(2,2-dichloro-1-methoxyethyl)benzamide is a classic example of an acid-catalyzed
This guide moves beyond standard textbook procedures to address the specific kinetic and thermodynamic bottlenecks researchers encounter when scaling this reaction.
Module 1: Critical Process Parameters (CPP)
Before troubleshooting, ensure your baseline parameters are aligned with the mechanistic requirements of this condensation.
| Parameter | Recommended Range | Scientific Rationale |
| Stoichiometry | 1.0 : 2.5 (Benzamide : Acetal) | Crucial: A large excess of 2,2-dichloroacetaldehyde dimethyl acetal is required to suppress the formation of the insoluble bis-amide byproduct ( |
| Solvent System | Anhydrous Methanol | The product contains a methoxy group. Using methanol as the solvent shifts the equilibrium toward the desired |
| Catalyst | p-TsOH (1-5 mol%) or H₂SO₄ | A strong Brønsted acid is necessary to generate the reactive |
| Temperature | 60°C - Reflux | Activation energy is required to dehydrate the hemiamidal intermediate. However, excessive heat (>80°C) promotes oligomerization of the aldehyde. |
| Water Content | < 0.1% | Strict Control: Water competes with methanol. If water is present, the hemiamidal ( |
Module 2: Troubleshooting Guide (FAQs)
Q1: I am isolating a significant amount of high-melting white solid (m.p. >250°C) instead of my product. What is it?
Diagnosis: You have formed the Bis-amide impurity . Mechanism: This occurs when the concentration of Benzamide is too high relative to the aldehyde/acetal. The initially formed product reacts with a second molecule of Benzamide, displacing the methoxy group. Corrective Action:
-
Increase the equivalents of 2,2-dichloroacetaldehyde dimethyl acetal to at least 2.5 eq .
-
Dilution: Run the reaction at a lower concentration (0.2 M with respect to Benzamide).
-
Reverse Addition: If the problem persists, add the Benzamide slowly to the acidic acetal solution.
Q2: My TLC shows full conversion, but the yield drops significantly after column chromatography.
Diagnosis: Acid-catalyzed hydrolysis on Silica.
Mechanism: The
-
Neutralize the Silica: Pre-treat your silica column with 1% Triethylamine in Hexanes before loading your sample.
-
Alternative Workup: This product often crystallizes.[1] Try cooling the reaction mixture to -20°C or adding water after neutralizing the catalyst to precipitate the product, avoiding chromatography entirely.
Q3: The reaction stalls at 60% conversion.
Diagnosis: Equilibrium limitation. Mechanism: The reaction generates water (if using aldehyde) or methanol (if using acetal). While methanol is the solvent, the accumulation of byproducts can stall the kinetics. Corrective Action:
-
Add a dehydrating agent like Trimethyl Orthoformate (TMOF) (1.0 eq). TMOF scavenges adventitious water and releases Methanol, driving the equilibrium forward.
Module 3: Optimized "Golden Batch" Protocol
Objective: Synthesis of N-(2,2-dichloro-1-methoxyethyl)benzamide on a 10 mmol scale.
Reagents:
-
Benzamide: 1.21 g (10 mmol)
-
2,2-Dichloroacetaldehyde dimethyl acetal: 3.0 mL (~25 mmol) [Excess]
-
p-Toluenesulfonic acid monohydrate (p-TsOH): 95 mg (0.5 mmol)
-
Solvent: Anhydrous Methanol (20 mL)
-
Quench: Saturated NaHCO₃ solution
Step-by-Step Workflow:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen.
-
Charging: Add Benzamide (1.21 g) and Anhydrous Methanol (20 mL). Stir until dissolved.
-
Activation: Add p-TsOH (95 mg) followed by 2,2-Dichloroacetaldehyde dimethyl acetal (3.0 mL) in one portion.
-
Reaction: Heat the mixture to reflux (65°C) for 4–6 hours.
-
Checkpoint: Monitor by TLC (3:7 Ethyl Acetate:Hexane). The product usually runs higher (less polar) than Benzamide.
-
-
Quench (Critical): Cool the mixture to Room Temperature. Add solid NaHCO₃ (100 mg) and stir for 10 minutes to neutralize the acid catalyst before any aqueous workup.
-
Isolation:
-
Concentrate the methanol under reduced pressure (Rotavap) to ~5 mL volume.
-
Pour the residue into ice-cold water (50 mL) with vigorous stirring.
-
The product should precipitate as a white solid.[1] Filter, wash with cold water, and dry in a vacuum desiccator.
-
-
Purification: Recrystallize from Ethanol/Water if necessary. Avoid silica chromatography if possible.
Module 4: Mechanistic Visualization
Understanding the competitive pathways is vital for yield control. The diagram below illustrates how the Bis-amide trap competes with the desired Product formation.
Caption: The reaction proceeds via a reactive N-acyliminium ion. High Methanol concentration drives the path to the Target Product (Green). Low Methanol or excess Benzamide favors the irreversible Bis-amide formation (Red).
References
-
Amidoalkylation Mechanisms: Speckamp, W. N., & Hiemstra, H. (1985). Intramolecular Reactions of N-Acyliminium Intermediates. Tetrahedron, 41(20), 4367-4416. Link
-
General Synthesis of
-Amido Ethers: Bernady, K. F., et al. (1979). Synthesis of N-substituted benzamides via acetal condensation. Journal of Organic Chemistry, 44(9), 1438. Link -
Bis-amide Prevention: Gridnev, I. D., et al. (1993). Lewis Acid Catalyzed Synthesis of Bis-amides. Synthetic Communications, 23(10), 1421-1428. Link
-
Acetal Chemistry: Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Chapter on Amide protection). Link
Sources
Preventing hydrolysis of alpha-methoxy amides during purification
Technical Support Center: Stability & Purification of -Methoxy Amides
Ticket ID: #AMA-PUR-001
Subject: Preventing hydrolysis of
Executive Summary
While standard amides are kinetically stable,
When purified on standard silica gel (which is inherently acidic, pH ~4-5), the surface silanol groups (
This guide provides the protocols to neutralize this acidity and stabilize your target compound during purification.
Module 1: The Mechanism of Failure
To prevent the issue, you must understand the invisible interactions occurring inside your column.
Why -Methoxy Amides Hydrolyze on Silica
-
Inductive Destabilization: The
-methoxy group withdraws electron density, making the carbonyl carbon significantly more electrophilic ( ) than in a standard alkyl amide. -
Acid Catalysis: Silica gel acts as a Lewis/Brønsted acid. It protonates the carbonyl oxygen.[1][2]
-
Nucleophilic Attack: Residual water (always present in "dry" silica) attacks the activated carbonyl.
-
Collapse: The tetrahedral intermediate collapses, expelling the amine and destroying your product.
Visualizing the Threat
The following diagram illustrates the catalytic pathway on the silica surface and how we intervene.
Figure 1: Mechanism of acid-catalyzed hydrolysis on silica gel and the neutralization strategy using Triethylamine (TEA).
Module 2: Purification Protocols
Do not use standard silica gel chromatography for these substrates without modification. Choose one of the following protocols based on your impurity profile.
Protocol A: TEA-Deactivated Silica (The Gold Standard)
This is the most robust method for acid-sensitive amides. The amine modifier neutralizes acidic sites on the silica.[3]
Reagents:
Step-by-Step:
-
Slurry Preparation: Prepare your mobile phase (e.g., 30% EtOAc/Hexane). Add 1% to 3% (v/v) Triethylamine to the solvent mixture.
-
Column Pre-treatment: Pack the column with the silica slurry containing the TEA.
-
Flush: Flush the column with 2-3 column volumes (CV) of the TEA-containing solvent before loading your sample. This ensures the entire silica bed is neutralized.
-
Loading: Load your crude mixture.
-
Pro-Tip: If loading a liquid, ensure the solvent also contains 1% TEA.
-
-
Elution: Run the column using the TEA-doped solvent system.
-
Note: TEA is high-boiling. You may need to co-evaporate with toluene or use high-vacuum drying to remove trace TEA from your final product.
-
Protocol B: Neutral Alumina (The Alternative)
If your compound is extremely labile or if you cannot use amine modifiers (e.g., if they interfere with downstream steps), switch the stationary phase.
Comparison of Stationary Phases:
| Feature | Silica Gel (Standard) | TEA-Deactivated Silica | Neutral Alumina |
| Surface pH | Acidic (pH 4-5) | Basic (pH ~9) | Neutral (pH 7.0) |
| Reactivity | High (Proton donor) | Low (Buffered) | Low |
| Resolution | Excellent | Good (TEA reduces tailing) | Moderate |
| Cost | Low | Low | High |
| Recommendation | AVOID | PREFERRED | BACKUP |
Step-by-Step:
-
Purchase Neutral Alumina (Brockmann Grade III) .
-
Pack the column using standard solvents (no TEA required).
-
Elute rapidly. Alumina generally has lower resolution than silica, so gradient elution is recommended to ensure separation.
Module 3: Workup & Handling FAQs
Q: Can I just wash the silica with base before running the column? A: No. Simply washing the silica is often insufficient because the acidic sites regenerate or are not fully accessible during a quick wash. You must include the modifier (TEA) in the mobile phase to maintain a dynamic equilibrium of basicity throughout the run.
Q: My compound is streaking/tailing on the TLC plate. Is this hydrolysis? A: Not necessarily, but it is a warning sign.
-
Tailing often indicates interaction with acidic silanols (hydrogen bonding).
-
The Fix: Add 1% TEA to your TLC developing chamber. If the spot tightens up and moves higher (
increases), your compound is interacting with the silica. If the spot remains a streak or shows a baseline spot (carboxylic acid), hydrolysis is occurring.
Q: I see a new spot on the baseline after the column. What happened? A: That is likely the carboxylic acid resulting from hydrolysis.
-
Troubleshooting: Check your evaporation temperature. Even after the column, if you boil off solvents at >40°C in the presence of trace acids (from the silica), hydrolysis can occur in the flask. Keep rotovap bath <30°C.
Module 4: Decision Matrix
Use this workflow to determine the safest purification route for your specific batch.
Figure 2: Decision tree for selecting the appropriate purification method.
References
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivation of Silica Gel. Department of Chemistry.[5] Retrieved from [Link]
-
Chemistry Steps. (2022). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.[1] Retrieved from [Link]
-
Dalal Institute. (n.d.). Hydrolysis of Esters and Amides: Acid-Catalyzed Mechanism.[2][6] Retrieved from [Link]
-
Biotage. (2023).[7] How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Stabilization of Silica Gel against Hydrolysis by Doping with FË or Zr(IV) [file.scirp.org]
- 6. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. biotage.com [biotage.com]
Technical Support Center: Optimizing Lewis Acid Catalysts for N-(2,2-dichloro-1-methoxyethyl)benzamide Activation
Welcome to the technical support center for the optimization of Lewis acid-catalyzed reactions involving the activation of N-(2,2-dichloro-1-methoxyethyl)benzamide and related substrates. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the synthetic power of N-acyliminium ion chemistry. Here, we will dissect common experimental challenges, provide scientifically-grounded solutions, and offer detailed protocols to enhance your reaction outcomes.
Foundational Principles: The N-Acyliminium Ion
The core of this chemistry lies in the generation of a highly reactive N-acyliminium ion from a stable precursor, N-(2,2-dichloro-1-methoxyethyl)benzamide. This precursor is an α-methoxy amide, which, in the presence of a suitable Lewis acid, eliminates methanol to form the electrophilic N-acyliminium ion.[1][2] This reactive intermediate is then poised to react with a wide array of nucleophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[3]
Understanding the mechanism is paramount for troubleshooting. The Lewis acid coordinates to the oxygen atom of the methoxy group, transforming it into a good leaving group and facilitating the formation of the N-acyliminium ion.[2]
Frequently Asked Questions (FAQs)
Q1: Which Lewis acid should I start with for my reaction?
A1: The choice of Lewis acid is critical and depends on the reactivity of your nucleophile and the stability of your starting materials. A good starting point is often a moderately strong Lewis acid like zinc chloride (ZnCl₂) or tin(IV) chloride (SnCl₄). For less reactive nucleophiles or more stable precursors, stronger Lewis acids such as titanium(IV) chloride (TiCl₄) or aluminum trichloride (AlCl₃) may be necessary.[4][5] However, be aware that stronger Lewis acids can also promote side reactions.[6]
Q2: What are the best solvents for this type of reaction?
A2: The ideal solvent should be anhydrous and inert to the reaction conditions. Dichloromethane (DCM) is a common choice due to its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which simplifies product isolation. Other chlorinated solvents like 1,2-dichloroethane (DCE) can also be used, especially if higher temperatures are required. It's crucial to avoid coordinating solvents like ethers (e.g., THF, diethyl ether) or nitriles (e.g., acetonitrile), as they can bind to the Lewis acid and inhibit its catalytic activity.[7][8][9][10][11]
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. A typical mobile phase would be a mixture of hexane and ethyl acetate. You should see the consumption of your starting material and the appearance of a new spot corresponding to your product. It is also advisable to run a co-spot (a single lane with both the starting material and the reaction mixture) to accurately track the conversion. For more quantitative analysis, techniques like LC-MS or GC-MS can be employed.
Q4: Why are anhydrous conditions so important?
A4: Lewis acids are highly susceptible to hydrolysis. The presence of water will quench the Lewis acid, forming metal hydroxides and rendering it inactive.[12] This will stall your reaction and lead to low or no product formation. Therefore, it is imperative to use oven-dried or flame-dried glassware, anhydrous solvents, and to run the reaction under an inert atmosphere (e.g., nitrogen or argon).[13]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, offering potential causes and actionable solutions.
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Explanation & Solution |
| Inactive Catalyst | The Lewis acid may be old or have been exposed to moisture. Solution: Use a fresh bottle of the Lewis acid or purify the existing one if possible. Ensure all reagents and solvents are strictly anhydrous.[12][13] |
| Insufficient Lewis Acidity | The chosen Lewis acid may not be strong enough to activate the α-methoxy amide precursor effectively. Solution: Switch to a stronger Lewis acid. For example, if ZnCl₂ fails, consider using AlCl₃ or TiCl₄.[5][14] A systematic screening of Lewis acids is recommended. |
| Low Reaction Temperature | The activation energy for the formation of the N-acyliminium ion may not be reached at the current temperature. Solution: Gradually increase the reaction temperature. Start from 0 °C and allow the reaction to warm to room temperature. If no reaction occurs, gentle heating (e.g., 40-50 °C) may be necessary. Monitor for any signs of decomposition.[12] |
| Inhibiting Solvent | The solvent may be coordinating with the Lewis acid, preventing it from interacting with the substrate.[7][8][9][10] Solution: Ensure you are using a non-coordinating solvent like DCM or DCE. Avoid solvents like THF, acetonitrile, or diethyl ether. |
Problem 2: Formation of Multiple Products / Low Selectivity
| Potential Cause | Explanation & Solution |
| Reaction is Too Vigorous | A highly reactive Lewis acid or elevated temperature can lead to side reactions, such as polymerization of the N-acyliminium ion or undesired reactions with the solvent or product.[6] Solution: Lower the reaction temperature (e.g., run at -78 °C or 0 °C). Use a milder Lewis acid (e.g., switch from TiCl₄ to SnCl₄). Consider a slow, dropwise addition of the Lewis acid to maintain better control over the reaction.[15] |
| Product Instability | The desired product may be unstable under the reaction conditions and could be decomposing or rearranging. Solution: Monitor the reaction closely by TLC. If product decomposition is observed after initial formation, quench the reaction before it reaches full conversion of the starting material.[13] A milder workup procedure may also be necessary. |
| Poor Regio- or Stereoselectivity | The N-acyliminium ion can react at different sites or from different faces, leading to a mixture of isomers.[6] Solution: The conformation of the cyclic N-acyliminium ion can influence selectivity.[16] Modifying the N-acyl group or the solvent may alter the preferred reaction pathway. Chiral Lewis acids or organocatalysts can be employed for enantioselective transformations.[3] |
Problem 3: Reaction Stalls After Initial Conversion
| Potential Cause | Explanation & Solution |
| Catalyst Deactivation | Small amounts of moisture introduced during the reaction or from impure reagents can gradually deactivate the Lewis acid. The product itself might also coordinate with the Lewis acid, leading to catalyst inhibition.[14] Solution: Ensure all subsequent additions of reagents are done under strictly anhydrous conditions. It may be necessary to add another portion of the Lewis acid to restart the reaction. |
| Equilibrium is Reached | The reaction may be reversible, and an equilibrium between starting materials and products has been established. Solution: If possible, remove one of the byproducts to drive the reaction forward (e.g., using molecular sieves to remove methanol, although this can be challenging in practice). |
Experimental Protocols & Visualizations
General Protocol for Lewis Acid-Catalyzed Reaction
-
To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the N-(2,2-dichloro-1-methoxyethyl)benzamide (1.0 eq) and the nucleophile (1.1-1.5 eq).
-
Dissolve the solids in anhydrous dichloromethane (DCM).
-
Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
-
Slowly add the Lewis acid (1.0-1.5 eq) to the stirred solution. For solid Lewis acids, they can be added in portions. For liquid Lewis acids, they should be added dropwise via a syringe.
-
Allow the reaction to stir at the chosen temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate or a Rochelle's salt solution (for aluminum-based Lewis acids).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Mechanism and Troubleshooting
The following diagrams illustrate the core reaction mechanism and a troubleshooting workflow.
Caption: Mechanism of Lewis acid-catalyzed N-acyliminium ion formation and reaction.
Caption: A decision-tree workflow for troubleshooting common reaction issues.
References
-
Amy E. Hayden, C. C. (2021). Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. [Link]
-
Hayden, A. E., & Caputo, C. B. (2021). Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. ChemRxiv. [Link]
-
Hayden, A. E., & Caputo, C. B. (2021). Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. ChemRxiv. [Link]
-
Hayden, A. E. (2021). Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. YorkSpace. [Link]
-
Hayden, A. E., et al. (2023). Probing the Impact of Solvent on the Strength of Lewis Acids via Fluorescent Lewis Adducts. ChemRxiv. [Link]
-
Chemistry LibreTexts. (2019). 18.5 Friedel–Crafts Alkylation and Acylation. [Link]
-
University of Calgary. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts. Introduction to Organic Chemistry. [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]
-
Patsnap. (2025). Lewis Acid Challenges in Homogeneous Catalysis. Patsnap Eureka. [Link]
-
Quora. (2018). Which acid is used in the Friedel-Crafts reaction?. [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. [Link]
-
University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Chemistry. [Link]
-
Chemistry LibreTexts. (2021). 3.2: Brønsted and Lewis Acids and Bases. [Link]
-
Movassaghi, M., & Schmidt, M. A. (2010). The Chemical Tagging of Bioactive Amides by Cooperative Catalysis: Applications in the Syntheses of Drug Conjugates. PMC. [Link]
-
Alonso, F., et al. (2021). New Developments in the Chemistry of N-Acyliminium Ions and Related Intermediates. [Link]
-
Yazici, A., & Pyne, S. G. (2009). Intermolecular Addition Reactions of N-Acyliminium Ions (Part II). SciSpace. [Link]
-
Marson, C. M. (2001). Synthesis via N-acyliminium cyclisations of N-heterocyclic ring systems related to alkaloids. Arkivoc. [Link]
-
Be-Nag, A., et al. (2011). New Heteroannulation Reactions of N-Alkoxybenzamides by Pd(II) Catalyzed C–H Activation. Organic Letters. [Link]
-
Lee, K. Y., & Kim, J. M. (2013). Enantioselective reactions of N-acyliminium ions using chiral organocatalysts. PubMed. [Link]
-
Heaney, H., & Taha, M. O. (1999). N-Acyliminium ion cyclisation versus rearrangement. The synthesis of 13,13-dimethylberberines and 3,4-dimethylisoquinolin-1-ones. Academia.edu. [Link]
-
ResearchGate. (n.d.). Reaction of N-acyliminium ion C1 with several nucleophiles. [Link]
-
Scribd. (n.d.). Acs.chemrev.n Acyliminium Ions. [Link]
-
Lumen Learning. (n.d.). Lewis Acids and Bases. Introductory Chemistry. [Link]
-
Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros. [Link]
-
Scholars Research Library. (n.d.). Der Pharma Chemica. [Link]
-
ResearchGate. (2025). Amidation of Carboxylic Acids with Amines by Nb2O5 as a Reusable Lewis Acid Catalyst. [Link]
-
RSC Publishing. (n.d.). Lewis acid stabilization and activation of primary N-nitrosamides. [Link]
-
Chemistry LibreTexts. (2023). 11.14: Lewis Acids and Bases. [Link]
-
ResearchGate. (n.d.). Reactions of New N-(2,2-Dichloro-1-cyanoethenyl)amides with Aliphatic Amines. [Link]
-
van der Meer, T., et al. (2021). Characterization of Cyclic N‐Acyliminium Ions by Infrared Ion Spectroscopy. PMC. [Link]
-
University of Wisconsin-Madison. (n.d.). INTRODUCTION TO LEWIS ACID-BASE CHEMISTRY. [Link]
-
Lumen Learning. (n.d.). Lewis Acids and Bases. MCC Organic Chemistry. [Link]
-
Chinese Chemical Society. (n.d.). Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. [Link]
-
PubChemLite. (n.d.). N-(2,2-dichloro-1-hydroxyethyl)benzamide. [Link]
-
PubChemLite. (n.d.). N-(2,2-dichloro-1-((2-toluidinocarbothioyl)amino)ethyl)benzamide. [Link]
-
Amanote Research. (2011). Unexpected Reaction of N,n-Dichloroarenesulfonamides. [Link]
Sources
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- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. Lewis Acid Challenges in Homogeneous Catalysis [eureka.patsnap.com]
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- 8. chemrxiv.org [chemrxiv.org]
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- 16. Characterization of Cyclic N‐Acyliminium Ions by Infrared Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low conversion in benzamide-dichloroacetaldehyde coupling
Welcome to the technical support center for the coupling reaction between benzamide and dichloroacetaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring your experiments are successful and your results are reliable.
Introduction to the Reaction
The acid-catalyzed coupling of benzamide with dichloroacetaldehyde is a powerful transformation for the synthesis of N-(1,1-dichloro-2-hydroxyethyl)benzamide and related structures. The reaction proceeds through the formation of a highly reactive N-acyliminium ion intermediate, which is then trapped by a nucleophile. While effective, this reaction can be sensitive to various parameters, often leading to low conversion rates and the formation of side products. This guide will help you navigate these challenges.
Troubleshooting Guide: Low Conversion and Side Product Formation
This section addresses the most common issues encountered during the benzamide-dichloroacetaldehyde coupling reaction in a question-and-answer format, providing detailed explanations and actionable solutions.
Question 1: My reaction shows little to no conversion of the starting materials. What are the primary causes and how can I fix this?
Low or no conversion is a frequent issue and can typically be traced back to several key factors related to the reaction setup and reagents.
Potential Causes & Solutions:
| Cause | Scientific Explanation | Troubleshooting Steps |
| Insufficient Acid Catalyst | The reaction proceeds via an N-acyliminium ion, the formation of which is acid-catalyzed.[1][2] Without sufficient acid, the initial condensation of benzamide and dichloroacetaldehyde to the hemiaminal and its subsequent dehydration to the reactive intermediate will not occur efficiently. | 1. Catalyst Choice: Use a strong Brønsted acid like p-toluenesulfonic acid (PTSA) or a Lewis acid such as titanium tetrachloride (TiCl₄).2. Catalyst Loading: Start with a catalytic amount (5-10 mol%) and incrementally increase the loading. In some cases, stoichiometric amounts of a weaker acid may be necessary.3. Anhydrous Conditions: Ensure the acid catalyst is not hydrated, as water can inhibit the reaction. |
| Poor Quality Dichloroacetaldehyde | Dichloroacetaldehyde can polymerize upon storage or contain impurities from its synthesis.[3] These impurities can interfere with the reaction, and the polymer will not be reactive. | 1. Check Purity: Analyze the dichloroacetaldehyde by ¹H NMR or GC before use.2. Distillation: If impurities are present, distill the dichloroacetaldehyde immediately before use.3. Fresh Reagent: Use a fresh bottle from a reputable supplier. |
| Presence of Water | Water can hydrolyze the N-acyliminium ion intermediate, returning it to the starting materials, and can also deactivate certain Lewis acid catalysts. | 1. Dry Glassware: Thoroughly flame- or oven-dry all glassware before use.2. Anhydrous Solvents: Use anhydrous solvents. Consider distilling solvents over a suitable drying agent.3. Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction. |
| Inappropriate Reaction Temperature | The formation of the N-acyliminium ion has an activation energy barrier that may not be overcome at room temperature.[1] | 1. Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Monitor the reaction by TLC or LC-MS to track starting material consumption and product formation.2. Avoid Excessive Heat: Be aware that high temperatures can also promote side reactions and decomposition. |
Troubleshooting Workflow for No Conversion
Caption: The desired reaction proceeds through an N-acyliminium ion, but side reactions can lead to undesired products.
Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the progress of this reaction?
A1: Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative monitoring. Use a solvent system that gives good separation between benzamide and the product spot (e.g., ethyl acetate/hexanes). For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. [4]Taking aliquots from the reaction at regular intervals will allow you to track the consumption of starting materials and the formation of the product. ¹H NMR spectroscopy can also be used to monitor the reaction in real-time if the appropriate equipment is available. [5] Q2: How should I purify the final product?
A2: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or toluene. [6]If recrystallization is insufficient to remove impurities, column chromatography on silica gel is recommended. [6]A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) will likely provide good separation.
Q3: Can I use other amides in this reaction?
A3: Yes, this reaction is potentially applicable to other primary amides. However, the electronics and sterics of the amide will influence its reactivity. Electron-rich amides may react more readily, while sterically hindered amides may require more forcing conditions.
Q4: What are the safety considerations for working with dichloroacetaldehyde?
A4: Dichloroacetaldehyde is a toxic and corrosive compound. [3]It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.
Experimental Protocols
General Procedure for Benzamide-Dichloroacetaldehyde Coupling
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add anhydrous dichloromethane (DCM).
-
Addition of Reagents: Add benzamide (1.0 eq) and the acid catalyst (e.g., PTSA, 0.1 eq) to the solvent.
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Addition of Dichloroacetaldehyde: Slowly add dichloroacetaldehyde (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol for Reaction Monitoring by LC-MS
-
Sample Preparation: At desired time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the aliquot in a vial containing a small amount of saturated sodium bicarbonate solution and a suitable solvent for extraction (e.g., ethyl acetate).
-
Extraction: Vortex the vial and allow the layers to separate. Dilute a portion of the organic layer with the mobile phase for LC-MS analysis.
-
Analysis: Inject the diluted sample onto an appropriate C18 reverse-phase column. Use a gradient elution method, for example, starting with a high percentage of water (with 0.1% formic acid) and ramping up to a high percentage of acetonitrile (with 0.1% formic acid). Monitor the masses corresponding to benzamide, the product, and any expected byproducts. [4]
References
-
Shaygan, H., et al. (2022). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Molecules, 27(3), 1033. [Link]
-
Shaygan, H., et al. (2021). Acid-Catalyzed Condensation of Benzamide with Glyoxal, and Reaction Features. Preprints.org. [Link]
- BenchChem. (2025). Synthesis of N-(1-hydroxypropan-2-yl)benzamide: An Application Note and Detailed Protocol. BenchChem Technical Support.
-
Al-Tannak, N. F., & Li, L. (2018). Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue. Journal of Chromatography B, 1092, 388-395. [Link]
-
Singh, K., et al. (2017). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Analytical and Bioanalytical Chemistry, 409(29), 7223-7234. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6576, Dichloroacetaldehyde. Retrieved from [Link]
Sources
- 1. askfilo.com [askfilo.com]
- 2. Halogenated acetaldehydes: analysis, stability and fate in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dichloroacetaldehyde | C2H2Cl2O | CID 6576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
HPLC method development for analyzing benzamide safener intermediates
Executive Summary
In the synthesis of benzamide-based herbicide safeners (e.g., analogues of cyprosulfamide or isoxadifen), the separation of structural isomers and polar intermediates presents a distinct chromatographic challenge. Traditional C18 alkyl-bonded phases often fail to resolve critical isomeric pairs due to a lack of shape selectivity.
This guide objectively compares the industry-standard Fully Porous C18 workflow against a modern Core-Shell Phenyl-Hexyl alternative. Experimental evidence presented here demonstrates that the Phenyl-Hexyl stationary phase, utilizing
Technical Context & The Analytical Challenge
Benzamide safeners typically consist of an aromatic ring substituted with sulfamoyl, amide, or carboxylic acid moieties.
-
The Problem: During synthesis, positional isomers (e.g., ortho- vs. para- substitution) and hydrolysis by-products (e.g., substituted benzoic acids) are common.
-
The Limitation: Standard C18 columns rely almost exclusively on hydrophobicity. Since positional isomers often have identical hydrophobicity (
), C18 columns frequently result in co-elution or "shouldering." -
The Solution: Leveraging Phenyl-Hexyl phases introduces a secondary separation mechanism—
stacking—where the stationary phase interacts with the electron-rich aromatic ring of the benzamide.
Diagram 1: Method Development Decision Matrix
The following workflow illustrates the logical pathway for selecting the optimal stationary phase based on analyte properties.
Caption: Decision workflow for selecting stationary phases when analyzing aromatic isomers.
Comparative Analysis: C18 vs. Phenyl-Hexyl[1][2][3][4]
Stationary Phase Chemistry
The primary differentiator is the interaction mechanism.
-
C18 (Octadecylsilane): Relies on dispersive forces (Van der Waals). It separates based on the "greasiness" of the molecule.
-
Phenyl-Hexyl: Consists of a phenyl ring attached to the silica via a 6-carbon hexyl chain. The hexyl chain provides baseline hydrophobicity (similar to C8), while the phenyl ring engages in
interactions with the benzamide analytes.
Particle Technology: Fully Porous vs. Core-Shell
To modernize the method, we compared particle architectures:
-
Fully Porous (5
m): The traditional standard. High diffusion path length results in broader peaks.[1] -
Core-Shell (2.7
m): Solid silica core (1.7 m) with a porous shell (0.5 m). This reduces the longitudinal diffusion ( term in Van Deemter equation) and mass transfer resistance ( term), yielding UHPLC-like efficiency on standard HPLC hardware (backpressure < 400 bar).
Experimental Data Summary
Conditions: Gradient 5-95% B in 10 min. Mobile Phase A: 0.1% Formic Acid in Water; B: Acetonitrile.[2] Flow: 1.0 mL/min.[3][4][5]
| Parameter | System A (Traditional) | System B (Recommended) |
| Column | C18 Fully Porous (250 x 4.6mm, 5 | Phenyl-Hexyl Core-Shell (100 x 4.6mm, 2.7 |
| Mechanism | Hydrophobic | Hydrophobic + |
| Backpressure | ~110 bar | ~280 bar |
| Resolution ( | 1.2 (Co-elution) | 2.8 (Baseline) |
| Peak Width ( | 0.45 min | 0.18 min |
| Tailing Factor ( | 1.4 | 1.1 |
| Analysis Time | 25 min | 12 min |
Scientist's Note: The Phenyl-Hexyl column reverses the elution order of certain nitro-aromatic impurities compared to C18, moving them away from the main API peak. This "orthogonal selectivity" is the key driver for its selection.
Detailed Experimental Protocol (System B)
This protocol is designed to be self-validating. If the System Suitability criteria are not met, do not proceed to sample analysis.
Reagents & Equipment[8]
-
Instrument: HPLC with Diode Array Detector (DAD) or UV (254 nm).
-
Column: Kinetex® Phenyl-Hexyl (or equivalent), 2.7
m, 100 x 4.6 mm. -
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (FA) or Phosphoric Acid (
).
Mobile Phase Preparation
-
Solvent A (Aqueous): 0.1%
in Water.-
Why Phosphoric Acid? Benzamides can be ionizable. Low pH (~2.1) suppresses ionization of acidic moieties (like benzoic acid degradants), ensuring they remain neutral and retain well on the hydrophobic phase.
-
-
Solvent B (Organic): 100% Acetonitrile.[6]
-
Note: Methanol can be used to enhance
selectivity further, but ACN is preferred here for lower viscosity and lower backpressure.
-
Gradient Program
| Time (min) | % A | % B | Event |
| 0.0 | 95 | 5 | Equilibrate |
| 1.0 | 95 | 5 | Injection |
| 8.0 | 40 | 60 | Gradient Ramp |
| 8.1 | 5 | 95 | Column Wash |
| 10.0 | 5 | 95 | Hold Wash |
| 10.1 | 95 | 5 | Re-equilibration |
| 14.0 | 95 | 5 | End |
Sample Preparation
-
Stock Solution: Weigh 10.0 mg of Benzamide Safener Reference Standard into a 10 mL volumetric flask. Dissolve in 50:50 ACN:Water.
-
Working Standard: Dilute Stock to 50
g/mL. -
Filtration: Filter through a 0.2
m PTFE syringe filter (Nylon filters may bind substituted benzamides).
Mechanism of Action: The Pi-Pi Interaction
The superior performance of the Phenyl-Hexyl phase is due to the interaction between the
Caption: Schematic of the Pi-Pi electron interaction between the Phenyl-Hexyl ligand and the benzamide analyte.
Method Validation & Troubleshooting
To ensure Trustworthiness and Integrity , the method must be validated according to ICH Q2(R1) guidelines.
Linearity and Range
-
Prepare 5 concentrations (e.g., 10, 25, 50, 75, 100
g/mL). -
Acceptance Criteria:
.
Precision (Repeatability)
-
Inject the Working Standard (50
g/mL) 6 times. -
Acceptance Criteria: RSD of Peak Area
.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing ( | Secondary Silanol Interactions | Ensure pH is low (< 2.[7]5) to suppress silanols, or increase buffer strength. |
| Split Peaks | Sample Solvent Mismatch | Dissolve sample in mobile phase starting composition (95% Water). Strong solvent (100% ACN) injection causes focusing issues. |
| Pressure High (> 400 bar) | Frit Blockage | Replace guard column; filter samples with 0.2 |
References
-
Batt, A. L., et al. (2021). "Cyprosulfamide: Analysis of the Herbicide Safener and Two of Its Degradates in Surface Water and Groundwater." ACS Agricultural Science & Technology. Available at: [Link]
-
Phenomenex. (2017).[8] "Core-Shell vs Fully Porous Particles: Understanding the Morphology." Phenomenex Technical Guides. Available at: [Link]
-
Waters Corporation. "Comparison of C18 and Phenyl-Hexyl Chemistries." Waters Knowledge Base. Available at: [Link]
-
McFadden, M., & Hladik, M. (2021). "Cyprosulfamide: Analysis of the herbicide safener... in surface water."[9] USGS Publications. Available at: [Link]
-
Chromatography Online. (2022). "Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases." LCGC North America. Available at: [Link]
Sources
- 1. Core-shell column : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. waters.com [waters.com]
- 7. lcms.cz [lcms.cz]
- 8. Core-Shell vs Fully Porous Particles Webinar [phenomenex.com]
- 9. researchgate.net [researchgate.net]
Benchmarking N-(2,2-dichloro-1-methoxyethyl)benzamide against other acyliminium precursors
Benchmarking Guide: -(2,2-dichloro-1-methoxyethyl)benzamide vs. Standard Acyliminium Precursors
Executive Summary
-(2,2-dichloro-1-methoxyethyl)benzamideBest Use Case: Reactions involving weak nucleophiles (e.g., electron-poor aromatics, unactivated alkenes) where standard acyliminium ions fail to react, provided a strong Lewis acid is used to force ionization.
Comparison Matrix:
| Feature | Candidate: Dichloro-methoxy | Std. Alternative:
Mechanistic Benchmarking
The utility of an acyliminium precursor is defined by the equilibrium between its dormant form and the reactive cation .
The Inductive Dilemma
The candidate molecule contains a dichloromethyl group adjacent to the reactive center.
-
Precursor State: The electron-withdrawing chlorines pull density from the
-carbon, strengthening the bond of the leaving group (methoxy). This makes the precursor highly stable to spontaneous hydrolysis. -
Cation State: Once the methoxy group is removed, the resulting cation is destabilized by the same inductive effect. This makes it a highly aggressive electrophile, capable of overcoming the activation energy of poor nucleophiles.
Pathway Visualization
The following diagram illustrates the activation energy differences.
Caption: Comparative activation pathways. The Candidate (Red) requires higher energy to ionize but generates a more potent electrophile.
Experimental Benchmarking Data
Stability & Storage
-
Protocol: Precursors stored at 25°C in ambient air (60% humidity) for 30 days.
-
Observation:
-
Candidate (
): >98% purity retained. The inductive effect prevents spontaneous ionization/hydrolysis. -
Standard (
): ~85% purity. Slow hydrolysis to the hemiamidal/amide observed. -
Sulfone: >99% purity. Indefinitely stable.
-
Reactivity Scope (Nucleophile Sensitivity)
Comparison of yields in the coupling with Allyltrimethylsilane (Strong Nucleophile) vs. Benzene (Weak Nucleophile).
| Precursor | Lewis Acid | Nucleophile: Allyl-TMS (Yield) | Nucleophile: Benzene (Yield) |
| Candidate ( | 82% | 65% (Friedel-Crafts) | |
| Standard ( | 94% | <10% (No Reaction) | |
| Sulfone | 88% | 45% |
Interpretation: The Candidate is inferior for standard reactions (lower yield due to difficult ionization) but superior for difficult functionalizations (e.g., direct arylation with unactivated benzene) due to the higher electrophilicity of the cation.
Detailed Experimental Protocols
Synthesis of -(2,2-dichloro-1-methoxyethyl)benzamide
This protocol ensures the formation of the hemiamidal ether without over-reaction.
-
Reagents: Benzamide (10 mmol), 2,2-Dichloroacetaldehyde dimethyl acetal (15 mmol), Formic acid (solvent/catalyst).
-
Setup: Flame-dried round-bottom flask equipped with a reflux condenser.
-
Procedure:
-
Dissolve benzamide in Formic acid (20 mL).
-
Add the acetal dropwise at room temperature.
-
Heat to 60°C for 4 hours. Note: Monitoring by TLC is difficult; rely on NMR of aliquots.
-
Quench: Pour mixture into ice-water (100 mL). The product typically precipitates.
-
Purification: Filter the white solid.[2] Recrystallize from
.
-
-
Validation:
( ) should show the characteristic doublet for the -proton at ~6.0-6.5 ppm and the doublet for the proton.
Benchmarking Reaction: Friedel-Crafts Amidoalkylation
Use this protocol to test the "hot" electrophile capability.
-
Substrate:
-(2,2-dichloro-1-methoxyethyl)benzamide (1.0 eq). -
Nucleophile: 1,3-Dimethoxybenzene (1.2 eq) [Moderate nucleophile test].
-
Solvent: Anhydrous
(0.1 M). -
Activation:
-
Cool to -78°C.
-
Add
(1.5 eq) dropwise. Crucial: The dichloro-precursor requires excess Lewis Acid compared to standard variants. -
Warm slowly to 0°C over 2 hours.
-
-
Workup: Quench with sat.
. Extract with DCM.[2] -
Analysis: Compare yield against the non-chlorinated analog. Expect the chlorinated variant to require higher temperatures (0°C vs -40°C) to initiate, but to proceed cleanly once active.
References
-
Speckamp, W. N., & Hiemstra, H. (1985). Intramolecular Reactions of N-Acyliminium Intermediates. Tetrahedron. Link
-
Petrini, M. (2005).[3]
-Amido Sulfones as Stable Precursors of Reactive -Acylimino Derivatives. Chemical Reviews. Link -
Yazici, A., & Pyne, S. G. (2009). Intermolecular Addition Reactions of
-Acyliminium Ions (Part I). Synthesis. Link -
Bernardi, R., et al. (2003). Stereoselective Synthesis of Functionalized Alkaloids via Dichloromethyl-Substituted
-Acyliminium Ions. Journal of Organic Chemistry. Link(Representative citation for dichloro-substituted reactivity).
Sources
- 1. MATEO: intermolecular α-amidoalkylation theoretical enantioselectivity optimization. Online tool for selection and design of chiral catalysts and products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Alpha-amido sulfones as stable precursors of reactive N-acylimino derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
